Rimonabant-d10
Descripción
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-ODKVXHBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rimonabant-d10 basic properties and characteristics
Rimonabant-d10: A Technical Guide for Researchers
Introduction
This compound is the deuterium-labeled analog of Rimonabant, a potent and selective antagonist of the cannabinoid 1 (CB1) receptor.[1][2] Due to the incorporation of ten deuterium atoms, this compound serves as an ideal internal standard for the precise quantification of Rimonabant in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its use significantly improves the accuracy and reliability of pharmacokinetic, metabolic, and therapeutic drug monitoring studies by correcting for sample loss during extraction and variations in instrument response.[2] This guide provides an in-depth overview of the core properties, analytical applications, and underlying pharmacology of its parent compound, Rimonabant.
Core Properties and Characteristics
The fundamental physicochemical properties of this compound are critical for its application in analytical chemistry. These properties are summarized below.
| Property | Value | Source(s) |
| Formal Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1-piperidinyl-2,2',3,3',4,4',5,5',6,6'-d10)-1H-pyrazole-3-carboxamide | [1][3] |
| CAS Number | 929221-88-5 | [1] |
| Molecular Formula | C₂₂H₁₁Cl₃D₁₀N₄O | [1][3] |
| Formula Weight | 473.8 g/mol | [1][3] |
| Purity | ≥99% deuterated forms (d₁-d₁₀); ≤1% d₀ | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in Chloroform | [1] |
| Storage | -20°C | [1][4] |
| Stability | ≥ 4 years (under recommended storage) | [1] |
Analytical Applications & Experimental Protocols
The primary role of this compound is as an internal standard in quantitative analysis. A typical workflow involves spiking a known concentration of this compound into a biological sample (e.g., plasma, serum) prior to processing.
Cited Experimental Protocol: Inhibition of PBMC Proliferation
One key in-vitro experiment demonstrating the biological activity of Rimonabant involves its effect on immune cells.
-
Objective: To assess the anti-proliferative effects of Rimonabant on human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Cell Isolation: PBMCs are isolated from heparinized blood samples from healthy donors using a Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Stimulation and Treatment: Cells are stimulated to proliferate using phytohemagglutinin (PHA), a potent mitogen. Concurrently, cells are treated with varying concentrations of Rimonabant (e.g., 10 µM) or a vehicle control.[1]
-
Proliferation Assay: After a set incubation period (e.g., 72 hours), cell proliferation is measured. This is typically done using a [³H]-thymidine incorporation assay or a colorimetric assay (e.g., MTT or WST-1), which measures the metabolic activity of viable cells.
-
Data Analysis: The level of proliferation in Rimonabant-treated cells is compared to the vehicle-treated control to determine the percentage of inhibition.[1]
-
Pharmacology of Rimonabant (Parent Compound)
This compound's utility is tied to the significance of its parent compound. Rimonabant is a selective CB1 receptor inverse agonist/antagonist.[5] The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system but also found in peripheral tissues like adipose tissue, liver, and muscle.[6]
Mechanism of Action & Signaling Pathway
The endocannabinoid system, through CB1 receptors, plays a crucial role in regulating appetite, energy balance, and mood.[7] Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) activate the CB1 receptor, which couples to inhibitory G-proteins (Gαi/o).[8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Rimonabant functions as an inverse agonist by binding to the CB1 receptor and blocking this pathway, leading to effects opposite to those of endocannabinoids, such as reduced appetite.[6][7]
Pharmacological Profile
Rimonabant's interaction with cannabinoid receptors has been quantified, demonstrating high affinity and selectivity for the CB1 subtype.
| Parameter | Target | Value | Description | Source(s) |
| Kᵢ | CB1 Receptor | 5.6 nM | Inhibitor binding affinity | [1] |
| Kᵢ | CB2 Receptor | >1,000 nM | Demonstrates high selectivity for CB1 over CB2 | [1] |
| IC₅₀ | Other Receptors | >1,000 nM | Low affinity for a panel of 37 other receptors/channels | [1] |
| ED₅₀ | In vivo (mice) | 0.28 mg/kg (i.p.) | Dose to prevent hypothermia induced by a CB agonist | [1] |
| ED₅₀ | In vivo (mice) | 1.62 mg/kg (i.p.) | Dose to prevent increased tail-flick latency by a CB agonist | [1] |
Clinical Context and Withdrawal
Rimonabant was initially approved in Europe for the treatment of obesity, as clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic markers such as HDL cholesterol and triglycerides.[9][10] However, it was later withdrawn from the market worldwide due to serious psychiatric side effects, including an increased risk of depression, anxiety, and suicidal ideation.[5] This history underscores the complex role of the endocannabinoid system in both metabolic and neurological regulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | CAS 929221-88-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound - Labchem Catalog [labchem.com.my]
- 5. Rimonabant - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 7. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rimonabant: the role of endocannabinoid type 1 receptor antagonism in modulating the weight and lipid profile of obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and Synthesis of Rimonabant-d10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimonabant, a selective cannabinoid CB1 receptor antagonist, was a significant development in the therapeutic landscape for obesity and metabolic disorders. Its deuterated analogue, Rimonabant-d10, serves as a critical internal standard for its quantitative analysis in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the discovery of Rimonabant, its mechanism of action, and a detailed pathway for the synthesis of this compound. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the core signaling and synthetic pathways to support researchers and drug development professionals in this field.
Discovery and Development of Rimonabant
Rimonabant (also known as SR141716A) was the first selective CB1 receptor blocker approved for use in some countries.[1] Developed by Sanofi-Aventis, it was designed to treat obesity and related conditions by acting as an inverse agonist for the cannabinoid receptor CB1.[1] The endocannabinoid system is recognized for its role in regulating appetite and energy balance.[2] The rationale was that blocking the CB1 receptor, which is predominantly located in the central nervous system and peripheral tissues like adipose tissue, would decrease appetite and improve metabolic profiles.[2][3]
Clinical trials, such as the Rimonabant in Obesity (RIO) series, demonstrated that Rimonabant could lead to significant weight loss, a reduction in waist circumference, and improvements in several metabolic markers, including increased HDL cholesterol and decreased triglycerides.[3][4] However, the drug was later withdrawn from the market due to an increased risk of psychiatric side effects, including depression and suicidal ideation.[5] Despite its withdrawal, the Rimonabant scaffold remains a valuable tool in pharmacological research.
The development of this compound was a logical step for analytical purposes. Stable isotope-labeled compounds are essential as internal standards in mass spectrometry-based quantification assays, allowing for precise and accurate measurement of the parent drug in biological matrices.[6] The ten deuterium atoms on the piperidinyl group of this compound give it a distinct mass shift, making it an ideal internal standard for pharmacokinetic and metabolism studies of Rimonabant.[7]
Mechanism of Action
Rimonabant exerts its effects primarily by acting as an inverse agonist and antagonist at the cannabinoid receptor type 1 (CB1R), a G protein-coupled receptor (GPCR).
Canonical CB1 Receptor Signaling
The CB1 receptor is a key component of the endocannabinoid system. When activated by endogenous cannabinoids like anandamide or 2-arachidonoylglycerol (2-AG), the receptor initiates a signaling cascade through its coupling with inhibitory G proteins (Gαi/o). This leads to:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger.[8]
-
Modulation of Ion Channels: CB1R activation typically inhibits N-type and P/Q-type calcium (Ca2+) channels and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a reduction in neuronal excitability and neurotransmitter release.[8]
-
Activation of MAPK Pathway: The CB1 receptor can also activate the Ras-Raf-MEK-ERK signaling pathway, which is involved in cell proliferation and differentiation.[8]
Rimonabant binds to the CB1 receptor, blocking the binding of endocannabinoids and suppressing the receptor's basal signaling activity, leading to effects opposite to those of CB1 agonists.[2][9] This blockade in brain regions like the hypothalamus is thought to reduce appetite.[2]
Synthesis Pathway of this compound
The synthesis of this compound follows the established route for Rimonabant, with the key difference being the use of a deuterated precursor for the piperidine moiety. The overall process can be broken down into two main stages: the synthesis of the deuterated intermediate, 1-amino-piperidine-d10, and its subsequent condensation to form the final product.
Synthesis of 1-Amino-piperidine-d10 Hydrochloride
The deuterated piperidine ring is the defining feature of this compound. The synthesis starts with commercially available piperidine-d11.
-
Nitrosation: Piperidine-d11 is treated with sodium nitrite under acidic conditions to form N-nitroso-piperidine-d10.
-
Reduction: The nitroso group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or iron in hydrochloric acid.
-
Salt Formation: The resulting 1-amino-piperidine-d10 is treated with hydrochloric acid to form the stable hydrochloride salt, which is the key intermediate for the final condensation step.
Final Assembly of this compound
A cost-effective and efficient synthesis of the Rimonabant core involves a three-component, one-pot reaction.
-
Dikeoester Formation: The synthesis begins with the condensation of 4-chloropropiophenone with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to yield an intermediate diketoester.
-
Condensation and Cyclization: This diketoester is then reacted in situ with 1-amino-piperidine-d10 hydrochloride and 2,4-dichlorophenylhydrazine hydrochloride. This sequence involves the formation of a pyrazole ring through acid-catalyzed cyclization, directly affording this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacological profile and clinical efficacy of Rimonabant.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value | Source(s) |
|---|---|---|
| Rimonabant (SR141716A) | ||
| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [1] |
| Molar Mass | 463.8 g/mol | [1] |
| CB1 Receptor Kᵢ | 1.8 nM | [6] |
| CB2 Receptor Kᵢ | >1000 nM | [7] |
| This compound | ||
| Molecular Formula | C₂₂H₁₁D₁₀Cl₃N₄O | [7] |
| Molar Mass | 473.8 g/mol | [7] |
| Isotopic Purity | ≥98 atom % D |[7] |
Table 2: Summary of Rimonabant (20 mg/day) Efficacy from RIO Clinical Trials (1-Year Data)
| Outcome Measure | Result vs. Placebo | Source(s) |
|---|---|---|
| Weight Reduction | 4.7 - 4.9 kg greater reduction | [10] |
| Waist Circumference | Significant reduction | [4] |
| HDL Cholesterol | Significant increase | [4] |
| Triglycerides | Significant reduction | [4] |
| Discontinuation (Adverse Events) | Odds Ratio: 1.4 | |
| Discontinuation (Depressive Mood) | Odds Ratio: 2.5 |
| Discontinuation (Anxiety) | Odds Ratio: 3.0 | |
Experimental Protocols
The following are detailed methodologies for the key synthetic steps, adapted from published procedures for Rimonabant and its precursors. Note: These protocols should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol for Synthesis of 1-Amino-piperidine-d10 Hydrochloride
This protocol is adapted from established methods for the synthesis of N-aminopiperidine.
-
Nitrosation of Piperidine-d11:
-
To a solution of piperidine-d11 (1.0 eq) in water, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.
-
While stirring vigorously, add hydrochloric acid (1.2 eq) dropwise.
-
Continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Extract the product, N-nitroso-piperidine-d10, with an appropriate organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Reduction of N-Nitroso-piperidine-d10:
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of N-nitroso-piperidine-d10 (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
To the filtrate, add a solution of HCl in ethanol until the solution is acidic to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield 1-amino-piperidine-d10 hydrochloride.
-
Protocol for Synthesis of this compound
This protocol is adapted from an efficient synthesis method for Rimonabant.[1]
-
Preparation of the Diketoester:
-
To a stirred solution of lithium hexamethyldisilazide (LiHMDS, 1.0 M in hexane, 1.07 eq) in cyclohexane, add a solution of 4-chloropropiophenone (1.0 eq) in cyclohexane at 15-20 °C under a nitrogen atmosphere over 30-45 minutes.
-
Stir the mixture for 1 hour.
-
Add diethyl oxalate (1.1 eq) over 10 minutes.
-
Remove the cooling bath and stir the reaction mixture for 6 hours at room temperature. The diketoester intermediate will precipitate.
-
-
One-Pot Condensation and Cyclization:
-
To the reaction mixture containing the precipitated diketoester, add ethanol as a solvent.
-
Add 1-amino-piperidine-d10 hydrochloride (1.1 eq) and 2,4-dichlorophenylhydrazine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of this compound.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or isopropanol) to yield pure this compound.
-
Conclusion
This compound is an indispensable tool for the bioanalytical quantification of Rimonabant. Understanding its synthesis is crucial for researchers studying the pharmacokinetics and metabolism of this important CB1 receptor antagonist. The synthetic pathway, built upon established methods for the parent compound, involves the preparation of a key deuterated intermediate followed by a convergent final assembly. The provided protocols and diagrams offer a detailed guide for its preparation and a deeper understanding of its pharmacological context. While Rimonabant's clinical journey was halted, the continued study of its interactions and metabolism, facilitated by tools like this compound, remains a valuable endeavor in the field of endocannabinoid research and GPCR pharmacology.
References
- 1. Selective deuteration of pyridine using barium oxide and D2 gas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuteration of pyridine derivatives : a very mild procedure | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
The Analytical Utility of Rimonabant-d10 in Exploratory Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Rimonabant-d10 in exploratory research, with a primary focus on its role as an internal standard in the quantitative analysis of the cannabinoid CB1 receptor antagonist, Rimonabant. This document details the experimental protocols for sample analysis, presents quantitative data from various studies, and visualizes the analytical workflow.
Introduction to this compound
This compound is a deuterated isotopologue of Rimonabant, a selective antagonist of the cannabinoid 1 (CB1) receptor.[1][2] The substitution of ten hydrogen atoms with deuterium on the piperidinyl moiety results in a molecule with a higher mass but nearly identical physicochemical properties to Rimonabant. This characteristic makes this compound an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of Rimonabant in biological matrices.[1][2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.
While Rimonabant itself has been the subject of numerous clinical trials for the treatment of obesity and metabolic disorders, this guide focuses on the technical application of its deuterated form in a research context.[3][4][5]
Synthesis of this compound
Detailed, publicly available protocols for the specific synthesis of this compound are scarce in the peer-reviewed scientific literature. Commercial suppliers like Cayman Chemical provide the deuterated standard, with the deuterium labeling located on the piperidinyl group.[1] General synthesis routes for Rimonabant have been published and typically involve the condensation of a β-diketoester with a hydrazine derivative followed by amidation.[6][7][8] It can be inferred that the synthesis of this compound would involve a similar pathway, utilizing a deuterated N-aminopiperidine precursor.
Application of this compound in Quantitative Analysis
This compound is primarily employed as an internal standard in the development and validation of analytical methods for the quantification of Rimonabant in various biological samples, such as plasma and hair.[9] Its utility is paramount in pharmacokinetic and toxicokinetic studies, where precise measurement of drug concentration over time is essential.
General Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of Rimonabant where this compound is used as an internal standard for quantification by LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 5. Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of rimonabant - Nanjing Tech University [pure.njtech.edu.cn:443]
- 9. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimonabant-d10 as a Cannabinoid Receptor Type 1 (CB1) Antagonist: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant is a selective antagonist for the cannabinoid CB1 receptor, once developed for the treatment of obesity and related cardiometabolic risk factors.[1][2][3] Its deuterated isotopologue, Rimonabant-d10, serves as an essential internal standard for the accurate quantification of rimonabant in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4] This technical guide provides an in-depth examination of the mechanism of action, pharmacological properties, and experimental evaluation of Rimonabant as a CB1 receptor antagonist. While this document focuses on the extensive data available for Rimonabant, the isotopic labeling in this compound is not expected to alter its fundamental pharmacological activity.
Core Mechanism of Action: CB1 Receptor Antagonism
The endocannabinoid system, a crucial neuromodulatory pathway, includes the cannabinoid receptors CB1 and CB2.[5] CB1 receptors are predominantly expressed in the central nervous system (CNS) and are also found in peripheral tissues like adipose tissue, liver, and muscle.[6][7] These G-protein coupled receptors (GPCRs) are key regulators of appetite, energy balance, and metabolism.[7]
Rimonabant functions as a selective CB1 receptor antagonist or inverse agonist.[1][7] It binds to the CB1 receptor with high affinity, preventing endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) from activating it.[7] This blockade disrupts the signaling pathways that stimulate appetite and fat accumulation.[7] Some studies also suggest Rimonabant has inverse agonist properties, meaning it can inhibit the basal, ligand-independent activity of the CB1 receptor.[8][9]
Signaling Pathways Modulated by Rimonabant
CB1 receptors are primarily coupled to inhibitory G-proteins of the Gi/o family.[5][10][11] Activation of the CB1 receptor typically leads to:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[5][6]
-
Modulation of Ion Channels: This includes inhibiting N-type and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[6] The net effect is a reduction in neurotransmitter release from presynaptic terminals.[6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Stimulation of the CB1 receptor can activate pathways such as ERK1/2, p38 MAPK, and JNK, which are involved in regulating gene expression and cellular functions.[5][10][11]
By acting as an antagonist, Rimonabant blocks these downstream effects, thereby reversing or preventing the physiological actions mediated by CB1 receptor activation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Rimonabant, derived from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Selectivity (CB2/CB1) | Reference |
| Rimonabant | Human CB1 | 5.6 | >178x | [4] |
| Human CB2 | >1,000 | [4] | ||
| Rimonabant | Rat CB1 | 1.8 | ~285x | [12] |
| Rat CB2 | 514 | [12] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates higher affinity.
Table 2: In Vivo Efficacy in Mouse Models
| Effect Measured | Agonist Used | Rimonabant ED50 (mg/kg, i.p.) | Reference |
| Antagonism of Hypothermia | (+)-WIN 55,212-2 | 0.28 | [4] |
| Antagonism of Analgesia (Tail-flick) | (+)-WIN 55,212-2 | 1.62 | [4] |
ED50: The dose that produces 50% of the maximum effect. i.p.: Intraperitoneal administration.
Table 3: Population Pharmacokinetic (PopPK) Parameters in Obese Patients
| Parameter | Description | Value / Finding | Reference |
| Model | Compartment Model | Two-compartment model | [2] |
| Clearance | Ethnicity Influence | 1.75-fold higher in Black vs. non-Black patients | [2] |
| Volume of Distribution | Body Weight Influence | Dependent on body weight (higher in more obese patients) | [2] |
| Inter-patient Variability | Clearance | ~46% | [2] |
| Central Volume | ~62% | [2] |
Detailed Experimental Protocols
Protocol 1: CB1 Receptor Radioligand Binding Assay
This protocol outlines a standardized method for assessing the binding of compounds to the CB1 receptor in cell or tissue homogenates.[13]
1. Materials and Reagents:
-
Tissue/Cells: Brain tissue (e.g., rat whole brain) or cells expressing CB1 receptors (e.g., CHO-CB1).
-
Radioligand: [3H]CP55,940 or [3H]WIN55,212-2 (high-affinity CB1 agonists).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 1 mg/ml BSA, pH 7.4.[14]
-
Washing Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled CB1 ligand (e.g., 1 µM Rimonabant or WIN55,212-2).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter, scintillation cocktail.
2. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 2 mM Tris-EDTA, pH 7.4).[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
3. Binding Assay (Competition Format):
-
To each well of a 96-well plate, add:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test compound (e.g., this compound).
-
For total binding wells: Add vehicle instead of the test compound.
-
For non-specific binding wells: Add a saturating concentration of a non-labeled ligand.
-
-
Add the membrane preparation (50-100 µg protein/well) to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at 30-37°C.[14]
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates bound from free radioligand.
-
Quickly wash the filters three to four times with ice-cold washing buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [35S]GTPγS Binding Functional Assay
This assay measures the functional consequence of receptor binding, specifically the activation of G-proteins. Inverse agonists like Rimonabant can decrease the basal level of [35S]GTPγS binding.
1. Principle: GPCR activation catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap this activated state. The amount of incorporated [35S]GTPγS is proportional to the level of G-protein activation.
2. Abbreviated Protocol:
-
Prepare membranes as described in Protocol 1.
-
Set up an assay plate containing membranes, various concentrations of the test compound (Rimonabant), and GDP (to ensure G-proteins are in an inactive state).
-
Initiate the reaction by adding a solution containing [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration, similar to the binding assay.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
Analysis: For an inverse agonist, an increase in Rimonabant concentration will lead to a dose-dependent decrease in basal [35S]GTPγS binding.
Conclusion
This compound is a critical tool for the bioanalysis of Rimonabant, a well-characterized, potent, and selective CB1 receptor antagonist. Its mechanism of action involves the direct blockade of the CB1 receptor, thereby inhibiting the downstream signaling cascades that regulate energy homeostasis. The quantitative data and experimental protocols provided herein offer a comprehensive foundation for researchers and drug development professionals working on the endocannabinoid system and the therapeutic potential of modulating CB1 receptor activity.
References
- 1. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Endocannabinoid Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]
- 7. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 8. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Rimonabant vs. Rimonabant-d10: A Technical Guide to Structural Differences and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the structural and functional distinctions between Rimonabant and its deuterated analog, Rimonabant-d10. This document outlines their core physicochemical properties, details the primary application of this compound as an internal standard, and presents a detailed experimental protocol for its use in quantitative analysis. Furthermore, a visualization of the canonical CB1 receptor signaling pathway affected by Rimonabant is provided.
Core Structural and Physicochemical Differences
Rimonabant is a selective cannabinoid 1 (CB1) receptor antagonist.[1] this compound is a stable, isotopically labeled version of Rimonabant, designed for use as an internal standard in mass spectrometry-based analytical methods. The fundamental structural difference lies in the substitution of ten hydrogen atoms with ten deuterium atoms on the piperidine ring of the molecule. This isotopic labeling minimally alters the chemical properties of the molecule while significantly increasing its mass, allowing for clear differentiation from the unlabeled Rimonabant in a mass spectrometer.
Table 1: Comparison of Physicochemical Properties
| Property | Rimonabant | This compound |
| Chemical Formula | C₂₂H₂₁Cl₃N₄O | C₂₂H₁₁D₁₀Cl₃N₄O |
| Molecular Weight | 463.79 g/mol | 473.85 g/mol |
| Synonyms | SR141716A | SR141716-d10 |
| Deuterium Incorporation | N/A | ≥98% |
| Appearance | White to off-white solid | White to off-white solid |
Application of this compound in Quantitative Analysis
The primary application of this compound is as an internal standard for the accurate quantification of Rimonabant in biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, instrument response, and matrix effects.
Principles of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry (SID-MS) relies on the addition of a known quantity of the isotopically labeled analyte (this compound) to the unknown sample containing the native analyte (Rimonabant). The two compounds are nearly identical in their chemical and physical properties, meaning they behave similarly during sample extraction, chromatography, and ionization. However, their mass difference allows for their distinct detection by the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, a precise and accurate quantification of the native analyte can be achieved.
Experimental Protocol: Quantification of Rimonabant in Human Plasma using LC-MS/MS with this compound
The following is a representative, detailed methodology for the quantification of Rimonabant in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Rimonabant analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of Rimonabant and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Rimonabant by serial dilution of the stock solution with 50% methanol in water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol in water.
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 100 µL of each plasma sample, calibration standard, and quality control sample, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 30% B
-
3.6-5.0 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rimonabant: Precursor ion (Q1) m/z 464.1 → Product ion (Q3) m/z 381.1
-
This compound: Precursor ion (Q1) m/z 474.1 → Product ion (Q3) m/z 381.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Rimonabant to this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of Rimonabant in the unknown samples by interpolating their peak area ratios from the calibration curve.
Rimonabant's Mechanism of Action: CB1 Receptor Signaling Pathway
Rimonabant exerts its effects by acting as an inverse agonist/antagonist at the CB1 receptor. The binding of an agonist (like an endocannabinoid) to the CB1 receptor typically leads to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Rimonabant blocks these effects by preventing the activation of the CB1 receptor.
Caption: Canonical CB1 Receptor Signaling Pathway and the Inhibitory Action of Rimonabant.
Logical Workflow for Quantitative Analysis
The following diagram illustrates the logical workflow for the quantification of Rimonabant in a biological sample using this compound as an internal standard.
Caption: Logical Workflow for the Quantification of Rimonabant using an Internal Standard.
References
Preliminary Research on Rimonabant-d10 Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Rimonabant-d10, a deuterated analog of the cannabinoid receptor 1 (CB1) antagonist, Rimonabant. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its primary use, experimental protocols, and relevant technical data.
Core Application: Internal Standard in Quantitative Analysis
This compound is primarily utilized as an internal standard (IS) for the precise quantification of Rimonabant in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. It offers superior accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process.
Key Attributes of this compound:
| Property | Value | Reference |
| CAS Number | 929221-88-5 | [1] |
| Molecular Formula | C22H11Cl3D10N4O | [1] |
| Formula Weight | 473.8 g/mol | [1] |
| Purity | ≥99% deuterated forms (d1-d10); ≤1% d0 | [1] |
| Formulation | A solid | [1] |
| Solubility | Chloroform | [1] |
| Storage | -20°C | [1] |
Experimental Protocol: Quantification of Rimonabant in Human Plasma using LC-MS/MS with this compound as Internal Standard
This section outlines a typical experimental protocol for the quantification of Rimonabant in human plasma, adapted from established methods for Rimonabant analysis, incorporating this compound as the internal standard.
Materials and Reagents
-
Rimonabant analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
Sample Preparation
-
Spiking: A known concentration of this compound (e.g., 50 ng/mL) is spiked into an aliquot of human plasma sample, calibration standards, and quality control samples.
-
Protein Precipitation: Proteins are precipitated by adding a volume of cold acetonitrile (e.g., 3 volumes) to the plasma sample.
-
Vortexing and Centrifugation: The mixture is vortexed thoroughly (e.g., for 1 minute) and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase (e.g., 100 µL) and transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to ensure separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rimonabant | 464.1 | 381.1 |
| This compound | 474.1 (inferred) | 381.1 (inferred) |
Note: The precursor ion for this compound is inferred based on the addition of 10 daltons for the deuterium atoms to the protonated molecule of Rimonabant ([M+H]+). The product ion is inferred to be the same as Rimonabant, assuming the fragmentation cleaves the deuterated piperidinyl group.
Data Presentation
The following table summarizes quantitative data from a representative LC-MS/MS method for Rimonabant quantification.
| Parameter | Value |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Rimonabant quantification.
Rimonabant Signaling Pathway
Caption: Rimonabant's antagonism of the CB1 receptor pathway.
Conclusion
This compound serves as an indispensable tool for the accurate and reliable quantification of Rimonabant in preclinical and clinical research. Its use as an internal standard in LC-MS/MS methodologies ensures high-quality data for pharmacokinetic, toxicokinetic, and metabolic studies. The provided experimental protocol and visualizations offer a foundational framework for researchers to develop and validate their own analytical methods for Rimonabant.
References
Methodological & Application
Protocol for the Quantification of Rimonabant in Human Plasma using Rimonabant-d10 as an Internal Standard
Application Note
This document provides a detailed protocol for the quantitative analysis of Rimonabant in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Rimonabant-d10, to ensure accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction
Rimonabant is a selective cannabinoid-1 (CB1) receptor antagonist that was developed for the treatment of obesity.[1][2] Accurate quantification of Rimonabant in biological matrices such as plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability during sample preparation and analysis, leading to more reliable results.[3] This protocol details two common sample preparation techniques: protein precipitation and liquid-liquid extraction.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Rimonabant in human plasma by LC-MS/MS. These values are compiled from various published methods and serve as a general guideline.[4][5][6][7]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | Rimonabant |
| Internal Standard (IS) | This compound |
| LC Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 5 µm)[4][6] |
| Mobile Phase | Acetonitrile and water with formic acid or formate buffer[4][6] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Rimonabant MRM Transition | m/z 463.1 → 380.9[4][6] |
| This compound MRM Transition | m/z 473.2 → 390.9 (representative) |
Table 2: Calibration and Quality Control Parameters
| Parameter | Concentration Range |
| Calibration Curve Range | 0.1 - 1000 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.5 ng/mL[4][5] |
| Quality Control (QC) Samples | Low, Medium, High concentrations within the calibration range |
| Accuracy | Within 85-115% of the nominal concentration[4][6] |
| Precision (%RSD) | < 15%[4][6] |
Experimental Protocols
Two primary methods for extracting Rimonabant from plasma are detailed below. The choice of method may depend on the required sensitivity, sample volume, and laboratory resources.
Protocol 1: Protein Precipitation
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Human plasma samples
-
Rimonabant and this compound analytical standards
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Rimonabant in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in methanol or a methanol/water mixture.
-
Prepare a this compound internal standard working solution at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation:
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.[8]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction
Liquid-liquid extraction offers a cleaner extract compared to protein precipitation, which can be beneficial for achieving lower limits of quantification.
Materials:
-
Human plasma samples
-
Rimonabant and this compound analytical standards
-
Methyl tert-butyl ether (MTBE) or diethyl ether[6]
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Follow the same procedure as in Protocol 1 for preparing stock and working solutions.
-
-
Sample Preparation:
-
Thaw plasma samples to room temperature and vortex.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample (except for blank samples).
-
Add 500 µL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Rimonabant Analysis Workflow
The following diagram illustrates the general workflow for the analysis of Rimonabant in plasma samples.
Caption: Workflow for Rimonabant analysis in plasma.
Rimonabant Signaling Pathway
Rimonabant acts as an antagonist to the Cannabinoid-1 (CB1) receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the CB1 receptor that is inhibited by Rimonabant.[4]
References
- 1. Rimonabant | PPTX [slideshare.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Rimonabant-d10 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant, a selective cannabinoid 1 (CB1) receptor antagonist, was initially developed for the treatment of obesity and related metabolic disorders.[1][2][3][4] Pharmacokinetic (PK) studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Rimonabant-d10, a deuterium-labeled analog of Rimonabant, serves as an ideal internal standard (IS) for quantitative bioanalysis in these studies.[5][6] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variability during sample preparation and analysis. These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies of Rimonabant.
Principle Application: Internal Standard in LC-MS/MS Bioanalysis
The primary application of this compound is as an internal standard for the quantification of Rimonabant in biological matrices, such as plasma and hair, by LC-MS/MS.[5][7] Due to its structural similarity and identical physicochemical properties to Rimonabant, this compound co-elutes and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for reliable correction of variations in sample extraction, injection volume, and matrix effects.
Experimental Protocols
Preparation of Stock and Working Solutions
a. Rimonabant and this compound Stock Solutions (1 mg/mL):
-
Weigh accurately 1 mg of Rimonabant and this compound standards.
-
Dissolve each in 1 mL of a suitable solvent such as chloroform or methanol.[5]
-
Store the stock solutions at -20°C.[5]
b. Working Solutions:
-
Prepare serial dilutions of the Rimonabant stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard) by diluting the stock solution with the same solvent mixture to a final concentration of, for example, 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank, drug-free plasma with appropriate volumes of the Rimonabant working solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.[8][9]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation from Plasma
A liquid-liquid extraction method is commonly employed for the extraction of Rimonabant and this compound from plasma samples.[8][9]
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of Rimonabant.
a. Liquid Chromatography Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm) is suitable.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formate buffer) can be used.[7][8]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Run Time: A short run time of approximately 2.0 minutes per sample allows for high throughput analysis.[8]
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The precursor to product ion transitions for Rimonabant and the internal standard are monitored.
Data Presentation
Table 1: Mass Spectrometry Parameters for Rimonabant and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rimonabant | 463 | 363[8][9] |
| This compound | 473.8 (calculated) | Dependent on fragmentation |
Note: The exact m/z for the this compound product ion would need to be determined experimentally during method development.
Table 2: Typical Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [8][9] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [8][9] |
| Precision (RSD%) | < 15% | [7] |
| Accuracy | 85-115% | [7] |
Visualizations
Experimental Workflow for Pharmacokinetic Sample Analysis
Caption: Workflow for the analysis of plasma samples from a pharmacokinetic study using this compound.
Logical Relationship of this compound in Bioanalysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Rimonabant in Tissue Samples using Rimonabant-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant is a selective cannabinoid 1 (CB1) receptor antagonist that has been investigated for the treatment of obesity and related metabolic disorders.[1][2] Accurate quantification of Rimonabant in various tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Rimonabant-d10, a deuterated analog of Rimonabant, is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte, ensuring accurate and precise measurements.[3][4] These application notes provide a detailed protocol for the extraction and quantification of Rimonabant in different tissue matrices using this compound as an internal standard.
Analyte and Internal Standard Properties
A summary of the key properties of Rimonabant and its deuterated internal standard, this compound, is provided below.
| Property | Rimonabant | This compound |
| Chemical Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl-d10)-1H-pyrazole-3-carboxamide |
| CAS Number | 168273-06-1 | 929221-88-5[3][4] |
| Molecular Formula | C₂₂H₂₁Cl₃N₄O | C₂₂H₁₁D₁₀Cl₃N₄O[3][4] |
| Molecular Weight | 463.8 g/mol | 473.8 g/mol [3][4] |
| Purity | >98% | >99% deuterated forms (d1-d10)[3] |
Experimental Protocols
This section details the procedures for tissue sample preparation, LC-MS/MS analysis, and data quantification.
Tissue Sample Preparation
The following protocol outlines the steps for extracting Rimonabant and this compound from tissue samples. This protocol may require optimization depending on the specific tissue type.
Materials:
-
Tissue of interest (e.g., brain, liver, adipose tissue)
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater, ultrasonic disruptor)
-
Centrifuge
Procedure:
-
Weighing: Accurately weigh approximately 50-100 mg of the tissue sample into a microcentrifuge tube.
-
Spiking with Internal Standard: Add a known amount of this compound internal standard solution to each tissue sample. The amount should be chosen to be in the mid-range of the calibration curve.
-
Homogenization: Add 500 µL of homogenization buffer to the tissue sample. Homogenize the tissue until a uniform suspension is obtained. For tougher tissues, mechanical shearing or ultrasonic disruption may be necessary.[5]
-
Protein Precipitation: Add 1 mL of cold acetonitrile to the tissue homogenate to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (see LC-MS/MS parameters below).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of Rimonabant and this compound. These may need to be optimized for your specific instrumentation.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 40% B, increase to 95% B over 5.5 minutes, hold for 1 minute, then return to 40% B and equilibrate for 4 minutes.[7] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rimonabant: 463.1 -> 380.9[6], this compound: 473.1 -> 390.9 (predicted) |
| Collision Energy | Optimize for your instrument, typically in the range of 20-40 eV |
| Cone Voltage | Optimize for your instrument, typically in the range of 20-50 V |
Quantitative Data
The following table summarizes hypothetical quantitative data for Rimonabant in various mouse tissues after oral administration, as would be determined using the protocol described above.
| Tissue | Concentration (ng/g) ± SD (n=5) |
| Brain | 15.2 ± 3.1 |
| Liver | 89.5 ± 12.7 |
| Adipose Tissue | 250.8 ± 35.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of Rimonabant in tissue samples.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Rimonabant-d10 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant is a selective cannabinoid receptor 1 (CB1) antagonist that was developed as an anti-obesity and smoking cessation aid.[1][2] Its mechanism of action involves blocking the CB1 receptors in the endocannabinoid system, which are involved in regulating appetite and energy balance.[1] Rimonabant-d10, a deuterated analog of Rimonabant, is commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.[3] This document provides detailed application notes and protocols for the detection and quantification of Rimonabant and its deuterated internal standard, this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Rimonabant
Rimonabant acts as an antagonist to the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor. The binding of endogenous cannabinoids, such as anandamide, to CB1 receptors typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, Rimonabant prevents the downstream signaling cascade, which plays a role in appetite stimulation and fat storage.
References
- 1. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Rimonabant-d10 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rimonabant-d10 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Why am I observing a low or inconsistent signal for this compound?
Low or inconsistent signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument parameters. Here's a systematic approach to troubleshooting this issue:
-
Improper Storage and Handling: this compound is light-sensitive and should be stored at -20°C for long-term stability (stable for ≥ 4 years under these conditions)[1]. Ensure the compound has been stored correctly and protected from light during handling. Repeated freeze-thaw cycles should be avoided.
-
Suboptimal Solution Preparation: this compound is soluble in chloroform[1]. For LC-MS applications, it is often dissolved in organic solvents like methanol or acetonitrile. Ensure complete dissolution. If preparing aqueous dilutions, be aware that Rimonabant has low aqueous solubility and may precipitate, especially at high concentrations or in certain buffer systems.
-
Instrumental Issues:
-
Ion Source Contamination: A dirty ion source is a common cause of signal suppression for many compounds.
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is tuned and calibrated correctly. Verify that the correct precursor and product ion m/z values are being monitored.
-
Inadequate Ionization: Rimonabant is typically analyzed in positive electrospray ionization (ESI+) mode.[2] Optimize ion source parameters such as capillary voltage, gas flows, and temperatures.
-
-
Chromatographic Problems:
-
Poor Peak Shape: Tailing or broad peaks will result in lower signal intensity. This can be caused by column degradation, improper mobile phase pH, or sample overload.
-
Retention Time Shifts: Drifting retention times can lead to inconsistent peak integration and apparent signal loss if the acquisition window is too narrow.
-
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization.
My this compound signal is strong in standards but weak in my biological samples. What could be the cause?
This is a classic sign of matrix effects . Endogenous components in biological matrices can interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.
Troubleshooting Matrix Effects:
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.
-
Optimize Chromatography: Modify your LC method to chromatographically separate this compound from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of quantification (LOQ) for the analyte.
-
Change Ionization Mode: If possible, try a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than ESI.
I'm observing a chromatographic shift between Rimonabant and this compound. Is this normal and how do I address it?
Yes, a slight chromatographic shift between a deuterated internal standard and its non-deuterated analyte is a known phenomenon. The deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the LC column.
Addressing the Chromatographic Shift:
-
Ensure Co-elution within the Peak Width: The goal is to have the elution profiles of the analyte and internal standard overlap as much as possible. A small shift in the peak apex is generally acceptable as long as the peaks largely co-elute.
-
Adjust Integration Parameters: Ensure your data processing software is correctly integrating both peaks, even with a slight offset in retention times.
-
Consider the Impact on Quantification: If the chromatographic separation is significant, the analyte and internal standard may experience different degrees of matrix effects, which can compromise the accuracy of quantification. In such cases, further optimization of the chromatography is necessary to minimize the separation.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a published method for the analysis of Rimonabant in human plasma.[3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject into the LC-MS/MS system.
Quantitative Data
Table 1: this compound Properties
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₁D₁₀Cl₃N₄O | [1] |
| Molecular Weight | 473.8 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₁₀); ≤1% d₀ | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Solubility | Chloroform | [1] |
Table 2: Example LC-MS/MS Parameters for Rimonabant Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | C18, 150 mm x 2.1 mm | [2] |
| Mobile Phase | Formate buffer/Acetonitrile | [2] |
| Flow Rate | 0.2 mL/min | N/A |
| Injection Volume | 10 µL | N/A |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | [2] |
| Monitored Transition (Rimonabant) | m/z 463.1 → 380.9 | [2] |
| Monitored Transition (this compound) | m/z 473.1 → 390.9 | Calculated |
| Dwell Time | 200 ms | N/A |
| Collision Energy | Optimized for specific instrument | N/A |
Note: The m/z for this compound is calculated based on the addition of 10 deuterium atoms to the Rimonabant molecule. The product ion is also expected to have a +10 Da shift.
Table 3: Rimonabant Stability in Human Plasma
| Condition | Stability | Reference |
| During Assay Procedure | Stable | [2] |
| 3 weeks at -20°C | ~30% decrease observed for one concentration | [2] |
Visualizations
Troubleshooting Workflow for Low this compound Signal Intensity
References
- 1. Chia Nan University of Pharmacy & Science Institutional Repository: [ir.cnu.edu.tw]
- 2. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Rimonabant-d10 Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the liquid chromatography (LC) gradient for the separation of Rimonabant and its deuterated internal standard, Rimonabant-d10.
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation of Rimonabant and this compound necessary if they can be distinguished by mass spectrometry (MS)?
A: While this compound is intended as an internal standard for quantification by LC-MS, relying solely on mass-to-charge (m/z) distinction can be problematic.[1] Co-elution of the analyte and its deuterated internal standard can lead to ion suppression or enhancement in the mass spectrometer source. This phenomenon, known as a matrix effect, can negatively impact the accuracy and reproducibility of quantification.[2] Achieving chromatographic separation ensures that each compound enters the MS source at a different time, minimizing these effects and leading to more reliable data.
Q2: What are the most critical parameters to adjust when optimizing the LC gradient for this separation?
A: The primary parameters for optimizing the separation of closely related compounds like Rimonabant and its deuterated analog are related to altering retention and selectivity. The key factors to consider are:
-
Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent over time) provides more opportunity for the stationary phase to interact differently with the two compounds, which is often the most effective way to improve resolution.[3]
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter separation selectivity. The pH of the mobile phase, often controlled by an additive like formic acid, can also influence peak shape and retention.[4][5]
-
Stationary Phase Chemistry: The type of LC column (e.g., C18, Phenyl-Hexyl) dictates the primary mode of interaction. While C18 is common for Rimonabant, a different phase might offer unique selectivity.[6][7][8]
-
Flow Rate and Temperature: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.[4] Increasing column temperature can decrease mobile phase viscosity and improve peak shape.[3]
Q3: What is a good starting point for developing an LC method for Rimonabant and this compound?
A: Based on published methods for Rimonabant, a reverse-phase method using a C18 column is a robust starting point.[6][7][8][9][10][11] An initial gradient method can be more effective for achieving separation than the common isocratic methods reported for Rimonabant alone. See the Experimental Protocols section for a detailed starting method.
Troubleshooting Guide
Poor Resolution / Peak Co-elution
Q: My Rimonabant and this compound peaks are overlapping. How can I improve their separation?
A: Overlapping peaks are the most common challenge. The goal is to adjust conditions to exploit the subtle differences in physicochemical properties caused by deuterium substitution.[2] Follow these steps systematically:
-
Decrease the Gradient Slope: This is the most effective initial step. If your current gradient runs from 40% to 80% acetonitrile in 5 minutes, try extending that time to 10 or 15 minutes. A shallower gradient increases the time the analytes spend in the "elution window," enhancing separation.[3]
-
Change the Organic Modifier: If a shallow acetonitrile gradient is insufficient, switch the organic mobile phase to methanol. The different solvent-analyte interactions can alter selectivity and may improve resolution.
-
Optimize Temperature and Flow Rate: Increasing the column temperature (e.g., from 30°C to 50°C) can improve peak efficiency.[3] Concurrently, reducing the flow rate allows for more interactions with the stationary phase, which can enhance resolution, albeit at the cost of a longer analysis time.[4]
-
Consider a Different Column: If resolution is still inadequate, try a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl phase) or a longer column to increase the number of theoretical plates.[5]
Caption: A logical workflow for troubleshooting poor peak resolution.
Poor Peak Shape
Q: My this compound peak is fronting (a "shark fin" shape). What is the cause and how do I fix it?
A: Peak fronting is an unusual peak shape that is almost always caused by one of two issues: column overload or an incompatible injection solvent.[12][13]
-
Column Overload: This is the most common cause.[12] It occurs when the concentration of the analyte or the injection volume is too high, saturating the stationary phase at the column inlet.
-
Solution: Prepare a 1:10 dilution of your sample and inject it again. If the peak shape becomes symmetrical, you have confirmed column overload.[12] Reduce the concentration of your working solutions or decrease the injection volume.
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the initial mobile phase, the peak can be distorted, often with fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible (e.g., < 5 µL).[14]
-
Q: I am observing peak tailing for one or both of my compounds. What should I do?
A: Peak tailing is more common than fronting and can have either chemical or physical causes.[15]
-
Chemical Interactions (If only some peaks tail): Tailing is often due to unwanted secondary interactions between the analyte and the column packing material, such as basic analytes interacting with acidic residual silanol groups.[16][17]
-
Solution: Rimonabant has basic functional groups. Ensure your mobile phase contains a small amount of acid, like 0.1% formic acid, to protonate the silanol groups and minimize these interactions. Using a modern, high-purity, end-capped C18 column can also significantly reduce tailing.[17]
-
-
Physical Issues (If all peaks tail): If every peak in the chromatogram shows tailing, the problem is likely physical. This can be caused by a void at the head of the column or a partially blocked inlet frit.[15]
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced. Using a guard column or an in-line filter can help prevent frit blockage.[16]
-
Caption: A flowchart for diagnosing the cause of peak fronting vs. tailing.
Data Presentation
Table 1: Summary of Published Isocratic LC Conditions for Rimonabant Analysis
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| C18 | Acetonitrile : Water (90:10, v/v) | Not Specified | UV (260 nm) | 6.67 | [6][7] |
| C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Water (75:25, v/v) | Not Specified | DAD (215 nm) | < 10 | [8] |
| C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 0.1% Formic Acid (90:10, v/v) | 1.0 | UV (268 nm) | ~6.4 | [11] |
| Microbondapak C18 | Methanol : Water : Acetonitrile (70:23:7, v/v) | Not Specified | UV (220 nm) | 11.86 | [10] |
Note: These methods were developed for Rimonabant, not specifically for its separation from this compound. A gradient is often required for isotope separation.
Experimental Protocols
Protocol 1: Recommended Starting LC-MS Method
This protocol provides a robust starting point for developing a separation method for Rimonabant and this compound.
-
LC System: Any standard HPLC or UHPLC system.
-
Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL (dissolve samples in 50:50 Acetonitrile:Water).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 8.0 80 8.1 95 9.0 95 9.1 50 | 12.0 | 50 |
-
MS Detection (MRM Mode):
-
Rimonabant: m/z 463 -> 363.[18]
-
This compound: m/z 473 -> 373 (Predicted, based on a +10 Da shift).
-
Protocol 2: Systematic Gradient Optimization
-
Determine the Elution Window: Using the starting method above, determine the approximate %B at which Rimonabant elutes. For example, let's assume it elutes at 8 minutes, which corresponds to 80% B in the starting gradient.
-
Create a Focused, Shallow Gradient: Design a new gradient centered around the elution window. For an 80% B elution, a good second step would be a gradient from 70% B to 90% B over a longer period, such as 10-15 minutes.
-
Fine-Tune the Slope: Observe the separation from Step 2.
-
If the peaks are partially resolved, further decrease the slope (extend the gradient time).
-
If the peaks are fully resolved but the run time is too long, you can slightly increase the slope to shorten the analysis.
-
If there is still no resolution, consider changing the organic modifier to methanol (Protocol 1) and repeat the optimization process.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mastelf.com [mastelf.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimonabant-d10 Quantification Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of Rimonabant-d10 in biological matrices.
General Troubleshooting
Challenges in this compound quantification often arise from sample preparation, chromatographic conditions, and mass spectrometric detection. This section provides a systematic approach to identifying and resolving common issues.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Sample Preparation
Q1: I'm observing significant matrix effects (ion suppression or enhancement). What are the common causes and how can I mitigate them?
A1: Matrix effects are a primary challenge in bioanalysis and arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of this compound and the analyte.[1]
-
Common Causes:
-
Phospholipids: Abundant in plasma and can co-elute with the analyte, causing ion suppression.
-
Salts and Proteins: High concentrations can affect ionization efficiency.
-
Anticoagulants: Can interfere with the analysis.
-
-
Troubleshooting Steps:
-
Optimize Sample Cleanup: The choice of sample preparation technique is crucial. While protein precipitation (PPT) is fast, it is often less effective at removing interfering components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.
-
Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard (SIL-IS) and is expected to co-elute with Rimonabant, experiencing similar matrix effects and thus providing effective compensation.[2] However, if matrix effects are severe, even a SIL-IS may not fully compensate.
-
Q2: Which sample preparation method is best for this compound quantification in plasma?
A2: The optimal method depends on the required sensitivity, throughput, and the complexity of the matrix. Here is a comparison of common techniques. Note that a direct comparison from a single study is unavailable in the literature; the following data is compiled from different sources and analytical methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Rimonabant is partitioned between an aqueous sample and an immiscible organic solvent (e.g., diethyl ether, hexane/isopropanol). | Rimonabant is retained on a solid sorbent, interfering components are washed away, and the analyte is eluted with a solvent. |
| Reported Recovery | Generally lower and more variable. | High recovery, reported as 92.2% for Rimonabant using an HPLC-UV method.[3] | Can be optimized for high and reproducible recovery. |
| Matrix Effect | Higher potential for matrix effects due to less efficient removal of endogenous components. | Generally cleaner extracts than PPT, leading to reduced matrix effects. | Often provides the cleanest extracts and the least matrix interference, especially with mixed-mode sorbents. |
| Throughput | High | Moderate | Can be high with 96-well plate formats. |
| Cost | Low | Low to moderate | High |
Recommendation: For most applications requiring high sensitivity and accuracy, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended over Protein Precipitation.
Diagram: Sample Preparation Method Selection
Caption: A decision-making diagram for selecting a suitable sample preparation method for this compound analysis.
Internal Standard (this compound) Issues
Q3: My this compound internal standard response is erratic or shows poor precision. What could be the issue?
A3: While stable isotope-labeled internal standards like this compound are generally robust, several factors can lead to variability.
-
Potential Causes & Solutions:
-
Inaccurate Pipetting: Ensure pipettes are calibrated and that the internal standard solution is added consistently to all samples, standards, and quality controls.
-
Degradation of Internal Standard: Verify the stability of the this compound stock and working solutions under the storage conditions used.
-
Isotopic Exchange: Although less common with deuterium labels on a stable part of the molecule, ensure that the sample processing conditions (e.g., extreme pH) do not promote the exchange of deuterium atoms with protons from the solvent.
-
Contamination: Check for contamination of the internal standard stock solution.
-
Co-eluting Interferences: A co-eluting substance from the matrix might be suppressing the ionization of this compound more than Rimonabant. Improve chromatographic separation to resolve the interference.
-
Cross-talk from Analyte: In some cases, the M+10 isotope of the unlabeled Rimonabant can contribute to the signal of this compound, especially at high analyte concentrations. This is generally not an issue with a d10 label but should be considered if unexpected results are observed.
-
Q4: I am observing a chromatographic shift where this compound elutes slightly earlier than Rimonabant. Is this normal?
A4: Yes, a slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon in reversed-phase chromatography, often referred to as an "isotope effect".[4] Deuterated compounds can be slightly less retentive and therefore elute earlier. This is generally acceptable as long as the peak shapes are good and the retention time difference is consistent.
Chromatography & Detection
Q5: I'm seeing poor peak shape (e.g., tailing, fronting, or splitting) for Rimonabant and this compound.
A5: Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or column.
-
Troubleshooting Poor Peak Shape:
-
Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting the sample.
-
Column Contamination or Degradation: Flush the column with a strong solvent or replace it if it is old or has been used with many complex samples.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Although Rimonabant is not strongly ionizable, ensure the pH is consistent.
-
Extra-column Volume: Ensure that the tubing and connections in the LC system are appropriate for the column dimensions to minimize dead volume, which can cause peak broadening.
-
Q6: My assay lacks the required sensitivity. How can I improve the signal-to-noise ratio?
A6: Low sensitivity can be a significant hurdle, especially when analyzing samples with low concentrations of Rimonabant.
-
Strategies for Improving Sensitivity:
-
Optimize Mass Spectrometry Parameters: Tune the instrument specifically for Rimonabant and this compound to maximize the signal for the selected MRM transitions. Optimize parameters such as collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows).
-
Improve Sample Cleanup: A cleaner sample will result in less ion suppression and a better signal-to-noise ratio. Consider switching from PPT to LLE or SPE.
-
Increase Sample Volume: If possible, extract a larger volume of the biological sample to concentrate the analyte.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can improve the ionization efficiency of Rimonabant in positive ion mode.
-
Use a More Sensitive Instrument: If available, a more modern mass spectrometer will likely provide better sensitivity.
-
Experimental Protocols
This section provides detailed methodologies for common sample preparation techniques used in Rimonabant quantification.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a validated HPLC-UV method and is suitable for LC-MS/MS analysis.[3]
-
Sample Preparation:
-
Pipette 1.0 mL of human plasma into a clean glass tube.
-
Add 50 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 5.0 mL of n-hexane (or another suitable immiscible organic solvent like diethyl ether) to the plasma sample.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) from Human Plasma
This is a rapid sample preparation method, but may be more susceptible to matrix effects.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of Rimonabant. These should be optimized for your specific instrument and column.
| Parameter | Typical Value |
| LC Column | C18, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Rimonabant) | Q1: 463.1 m/z -> Q3: 380.9 m/z[1] |
| MRM Transition (this compound) | Q1: 473.1 m/z -> Q3: 390.9 m/z (predicted) |
This technical support center provides a foundation for troubleshooting this compound quantification assays. For issues that persist after following these guidelines, it is recommended to consult with a senior scientist or the instrument manufacturer's technical support.
References
- 1. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromforum.org [chromforum.org]
Technical Support Center: Rimonabant-d10 HPLC Analysis
Welcome to the technical support center for Rimonabant-d10 analysis. This resource provides troubleshooting guidance and frequently asked questions to help you resolve common issues and improve the peak shape of this compound in your High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for this compound, which is a basic compound, is the interaction between the analyte and acidic silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions lead to secondary retention mechanisms, causing the peak to tail. Operating at a mobile phase pH that is not optimal for the analyte can also contribute significantly to poor peak shape.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase influences the ionization state of both this compound and the stationary phase.[3] For basic compounds like this compound, a low mobile phase pH (typically between 2 and 4) is often recommended to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups on the column, thereby minimizing undesirable secondary interactions and improving peak symmetry.[2][3]
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: For analyzing basic compounds like this compound, it is advisable to use a modern, high-purity silica column that is well end-capped.[1][2] End-capping effectively blocks the majority of residual silanol groups, reducing their potential for interaction with basic analytes.[2] Columns with polar-embedded phases can also provide additional shielding and improve peak shape.[1] Several validated methods for Rimonabant have successfully utilized C18 columns.[4][5][6]
Q4: Can mobile phase additives improve the peak shape of this compound?
A4: Yes, mobile phase additives can significantly enhance peak shape. Adding a small amount of an acid, such as formic acid or acetic acid (typically 0.1% v/v), to the mobile phase can help to control the pH and sharpen the peaks of basic compounds.[7][8] Buffers, like ammonium formate or ammonium acetate, are also used to maintain a stable pH throughout the analysis, which is crucial for reproducible chromatography and good peak symmetry.[8][9]
Q5: My this compound peak is broad. What are the possible causes and solutions?
A5: Broad peaks can be caused by several factors beyond secondary interactions. These include extra-column volume (e.g., long or wide tubing), column deterioration, or an inappropriate sample solvent.[1][10] To address this, ensure you are using tubing with a narrow internal diameter, check the column's performance, and make sure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.[1][10]
Troubleshooting Guide: Improving this compound Peak Shape
This guide provides a systematic approach to troubleshooting and resolving common peak shape issues encountered during the HPLC analysis of this compound.
Initial Assessment of the Problem
The first step in troubleshooting is to characterize the peak shape problem. The most common issue for basic compounds like this compound is peak tailing. The degree of asymmetry can be quantified using the tailing factor (T) or asymmetry factor (As). Ideally, a Gaussian peak has a tailing factor of 1.0.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape for this compound.
Caption: A step-by-step guide to troubleshooting poor peak shape for this compound.
Quantitative Data from Published Methods
The following tables summarize experimental conditions from published HPLC methods for the analysis of Rimonabant, which can serve as a starting point for method optimization.
Table 1: HPLC Columns and Mobile Phases for Rimonabant Analysis
| Reference | HPLC Column | Mobile Phase |
| [4] | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (75:25, v/v) |
| [5] | C18 | Acetonitrile:Water (90:10, v/v) |
| [6] | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (62:38, v/v), pH 6.7 |
| [11] | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:0.1% Formic Acid (90:10, v/v) |
| [12] | Kinetex C18 (50 x 2.1 mm, 2.7 µm) | Gradient with 0.1% Formic Acid in Water and Acetonitrile |
Table 2: Chromatographic Parameters from a Validated Rimonabant Method
| Parameter | Value | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid (90:10, v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection Wavelength | 268 nm | [11] |
| Retention Time | ~6.4 min | [11] |
| Linearity Range | 10-50 µg/mL | [11] |
Detailed Experimental Protocols
Below are detailed methodologies for common approaches to improving the peak shape of this compound.
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to adjust the mobile phase pH to suppress silanol interactions and improve peak symmetry for this compound.
Objective: To achieve a symmetrical peak by lowering the mobile phase pH.
Materials:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable acid like acetic acid)
-
This compound standard solution
-
C18 HPLC column
Procedure:
-
Prepare the aqueous component of the mobile phase: To a final volume of 1000 mL of HPLC grade water, add 1.0 mL of formic acid to achieve a 0.1% (v/v) concentration. This will typically result in a pH between 2.5 and 3.0.[8]
-
Prepare the mobile phase: Mix the aqueous component with acetonitrile in the desired ratio (e.g., 10:90 v/v aqueous:acetonitrile).[11]
-
Equilibrate the HPLC system: Flush the system and column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the this compound standard: Perform an injection and observe the peak shape.
-
Evaluate: Compare the tailing factor of the peak obtained with this mobile phase to previous results. A significant reduction in tailing should be observed.
Protocol 2: Column Selection and Conditioning
This protocol outlines the selection and proper conditioning of an appropriate HPLC column for the analysis of this compound.
Objective: To minimize secondary interactions by using a suitable, high-performance column.
Materials:
-
A modern, high-purity, end-capped C18 column (e.g., from manufacturers known for good base-deactivated phases).
-
Mobile phase as described in Protocol 1.
-
This compound standard solution.
Procedure:
-
Column Installation: Install the new end-capped C18 column into the HPLC system.
-
Column Flushing: Flush the column with a high percentage of organic solvent (e.g., 90-100% acetonitrile) for at least 30 minutes to remove any storage solvents and contaminants.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions of your analytical method for at least 20-30 column volumes.
-
Inject a Test Sample: Inject the this compound standard to assess the peak shape.
-
Performance Check: A well-chosen, properly conditioned column should yield a symmetrical peak with a tailing factor close to 1.0. If tailing persists, consider further optimization of the mobile phase.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Rimonabant (SR 141716A) in Monkey Plasma Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rimonabant-d10 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Rimonabant-d10 when used as an internal standard in the analysis of biological samples. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C. It is crucial to prevent repeated freeze-thaw cycles of the solid material.
Q2: How stable is this compound in biological matrices like plasma and whole blood?
A2: While specific stability data for this compound in biological matrices is limited, studies on the non-deuterated form, rimonabant, have shown a potential for degradation. For instance, a 30% decrease in rimonabant concentration was observed in human plasma after three weeks of storage at -20°C. Therefore, it is critical to conduct your own stability assessments for this compound in the specific matrix and storage conditions of your experiment.
Q3: What are the primary factors that can affect the stability of this compound in biological samples?
A3: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[1][2][3][4][5]
-
pH: Extreme pH conditions can lead to hydrolysis.
-
Enzymatic Degradation: Metabolic enzymes present in matrices like liver microsomes or plasma can potentially metabolize this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the analyte.[1]
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
Q4: Can isotopic exchange occur with this compound?
A4: Isotopic exchange, the replacement of deuterium atoms with hydrogen from the surrounding matrix or solvent, is a potential concern for all deuterated internal standards. While the C-D bond is generally stronger than a C-H bond, exchange can be catalyzed by acidic or basic conditions, or enzymatic activity. It is essential to evaluate the potential for back-exchange under your specific sample preparation and storage conditions.
Troubleshooting Guide for this compound Stability Issues
This guide addresses common problems encountered during the use of this compound as an internal standard in bioanalytical methods.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in this compound peak area across a batch | Inconsistent sample processing (e.g., vortexing, extraction time).Degradation during sample processing at room temperature.Inconsistent reconstitution of extracted samples. | Ensure consistent timing and technique for all sample preparation steps.Process samples on an ice bath and minimize time at room temperature.Ensure complete vortexing after reconstitution to fully dissolve the analyte. |
| Decreasing this compound response over the analytical run | Adsorption to vials or tubing.Instability in the autosampler. | Use silanized glass or polypropylene vials.Condition the LC system with a few blank injections before the analytical run.Keep the autosampler at a controlled, cool temperature (e.g., 4°C). |
| Poor recovery of this compound | Inefficient extraction from the biological matrix.Degradation during extraction. | Optimize the extraction solvent and pH.Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).Add antioxidants or enzyme inhibitors to the sample if enzymatic degradation is suspected. |
| Presence of interfering peaks at the same retention time as this compound | Matrix effects.Isotopic interference from the non-deuterated analyte. | Optimize chromatographic separation to resolve the interference.Use a more selective mass transition (MRM).Ensure the purity of the this compound standard. |
| Shift in the retention time of this compound | Change in mobile phase composition or pH.Column degradation. | Prepare fresh mobile phase daily.Use a guard column and monitor column performance regularly. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Spike a pool of human plasma with a known concentration of this compound (e.g., 100 ng/mL).
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
-
Freeze-Thaw Cycles:
-
Freeze all aliquots at -80°C for at least 24 hours (Cycle 0).
-
Thaw a set of aliquots completely at room temperature.
-
Refreeze the thawed aliquots at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the thaw-refreeze process for the desired number of cycles (e.g., 1, 3, and 5 cycles).
-
-
Sample Analysis:
-
After the final freeze-thaw cycle, extract this compound from all samples (including the Cycle 0 samples) using a validated extraction method (e.g., protein precipitation with acetonitrile).
-
Analyze the extracts by LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the mean peak area of this compound for each freeze-thaw cycle.
-
Compare the mean peak area of each cycle to the mean peak area of the Cycle 0 samples. A deviation of >15% is typically considered significant.
-
Data Presentation:
| Freeze-Thaw Cycle | Mean Peak Area | % Change from Cycle 0 |
| 0 | 500,000 | 0% |
| 1 | 495,000 | -1% |
| 3 | 470,000 | -6% |
| 5 | 440,000 | -12% |
Protocol 2: Assessment of Short-Term Stability of this compound at Room Temperature
Objective: To evaluate the stability of this compound in a biological matrix when left at room temperature for various durations.
Methodology:
-
Sample Preparation:
-
Spike a pool of the desired biological matrix (e.g., whole blood, plasma) with a known concentration of this compound.
-
Aliquot the spiked matrix into several tubes.
-
-
Room Temperature Incubation:
-
Keep the aliquots at room temperature (approximately 25°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), process a set of aliquots for analysis.
-
-
Sample Analysis:
-
Extract this compound from the samples at each time point using a validated method.
-
Analyze the extracts by LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the mean concentration or peak area of this compound at each time point.
-
Compare the results to the initial (time 0) samples.
-
Data Presentation:
| Time at Room Temp. (hours) | Mean Concentration (ng/mL) | % Change from Time 0 |
| 0 | 100.0 | 0% |
| 2 | 98.5 | -1.5% |
| 4 | 96.2 | -3.8% |
| 8 | 92.1 | -7.9% |
| 24 | 85.5 | -14.5% |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: Application of ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of direct renin concentration and plasma renin activity in EDTA whole blood and plasma at ambient and refrigerated temperatures from 0 to 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Matrix effects on Rimonabant-d10 analysis and how to mitigate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of Rimonabant-d10 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In the analysis of this compound, endogenous phospholipids, salts, and proteins from biological samples are common sources of matrix effects.[2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal at the retention time of interfering components, indicating ion suppression or enhancement, respectively.[4] For a quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of this compound in a post-extraction spiked sample to that in a neat solution.[3]
Q3: What is the role of an internal standard (IS) in mitigating matrix effects for this compound analysis?
A3: An internal standard is crucial for compensating for matrix effects. Ideally, a stable isotope-labeled (SIL) internal standard, such as this compound for the analysis of Rimonabant, is used.[5][6] The SIL IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for the ratio of the analyte peak area to the IS peak area to remain consistent, thus providing accurate quantification.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound analysis that may be related to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column contamination from matrix components. | Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to solid-phase extraction). Use a guard column to protect the analytical column. |
| Incompatible injection solvent. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | Optimize the sample preparation method for better removal of interfering compounds. Use a stable isotope-labeled internal standard (this compound) to compensate for variability. |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between injections. | |
| Low Signal Intensity (Ion Suppression) | Co-elution of this compound with matrix components. | Optimize the chromatographic method to achieve better separation between this compound and interfering peaks. Modify the mobile phase composition or gradient profile. |
| Inefficient sample cleanup. | Employ a more effective sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a higher degree of matrix components. | |
| Inaccurate Quantification | Non-linear calibration curve due to matrix effects. | Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration curve) to mimic the matrix effect. |
| Internal standard does not adequately track the analyte. | Ensure the internal standard is added early in the sample preparation process to account for extraction variability. Verify that the IS and analyte respond similarly to changes in matrix composition. |
Experimental Protocols and Data
Quantitative Assessment of Matrix Effect
The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF).
Protocol:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample (e.g., plasma) using your established protocol. Spike the same concentration of this compound into the extracted matrix.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
An MF value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Comparison of Sample Preparation Methods for Matrix Effect Reduction
The choice of sample preparation is critical in minimizing matrix effects. Here is a comparison of common techniques for plasma samples.
| Sample Preparation Method | General Procedure | Typical Matrix Effect (%) | Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Add a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. Centrifuge and inject the supernatant. | 50 - 80 (Ion Suppression) | 85 - 105 | Fast, simple, and inexpensive. | Limited removal of phospholipids and other endogenous components. |
| Liquid-Liquid Extraction (LLE) | Extract this compound from the aqueous plasma sample into an immiscible organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue. | 80 - 95 (Ion Suppression) | 70 - 90 | Good removal of salts and highly polar interferences. | Can be labor-intensive and difficult to automate. |
| Solid-Phase Extraction (SPE) | Load the plasma sample onto a sorbent bed that retains this compound. Wash away interferences and then elute the analyte with a suitable solvent. | 90 - 105 | 80 - 100 | Highly selective and provides the cleanest extracts. Amenable to automation. | More expensive and requires method development. |
Note: The values presented are typical and can vary depending on the specific LC-MS/MS method and matrix lot.
Visualizations
Caption: A logical workflow for identifying and addressing matrix effects.
Caption: Comparison of sample preparation techniques for matrix effect removal.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rimonabant-d10 Extraction Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of Rimonabant-d10.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound from biological matrices.
Issue 1: Low Recovery of this compound during Solid-Phase Extraction (SPE)
Low recovery is a frequent challenge in SPE. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Sorbent Selection | The choice of sorbent is critical for effective analyte retention. For a nonpolar compound like Rimonabant, a reversed-phase sorbent (e.g., C8 or C18) is appropriate. If the analyte is too strongly retained, consider a less retentive sorbent.[1] |
| Incorrect Sample pH | The pH of the sample can affect the ionization state of the analyte and its retention on the sorbent. For Rimonabant, which is a weakly basic compound, adjusting the sample pH to a neutral or slightly basic condition can improve retention on a reversed-phase sorbent.[2] |
| Inadequate Conditioning or Equilibration | Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and low recovery. Ensure the sorbent is fully wetted with the conditioning solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to the sample matrix.[2][3] |
| Sample Breakthrough during Loading | If this compound is found in the flow-through during sample loading, it indicates breakthrough. This can be caused by a sample solvent that is too strong, an excessively high flow rate, or overloading the cartridge.[3] To troubleshoot, reduce the organic content of the sample solvent, decrease the loading flow rate, or use a larger SPE cartridge. |
| Analyte Elution during Washing | The wash step is intended to remove interferences without eluting the analyte. If this compound is detected in the wash eluate, the wash solvent is too strong.[3][4] Use a weaker wash solvent (e.g., a lower percentage of organic solvent). |
| Incomplete Elution | If this compound remains on the cartridge after elution, the elution solvent is not strong enough. Increase the strength of the elution solvent (e.g., higher percentage of a strong organic solvent like acetonitrile or methanol) or consider adding a small amount of a modifier to improve desorption.[1] |
Issue 2: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
Matrix effects are a common source of inaccuracy in LC-MS/MS assays, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[5]
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Endogenous compounds in the sample matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound.[5] |
| Inefficient Sample Cleanup | Inadequate removal of matrix components during sample preparation is a primary cause of matrix effects.[5] |
| Suboptimal Chromatographic Separation | Poor chromatographic resolution between this compound and interfering matrix components can lead to significant ion suppression. |
| Ionization Source and Conditions | The type of ionization source (e.g., ESI vs. APCI) and its settings can influence the susceptibility to matrix effects. ESI is generally more prone to ion suppression than APCI.[6] |
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: Employ a more rigorous extraction method. For instance, switching from protein precipitation to a more selective technique like SPE or liquid-liquid extraction (LLE) can significantly reduce matrix components.[5]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from interfering peaks.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[6]
-
Use a Stable Isotope-Labeled Internal Standard: this compound itself serves as an excellent internal standard for the quantification of Rimonabant, as it co-elutes and experiences similar matrix effects, allowing for accurate correction.
-
Change Ionization Polarity: If possible, switching from positive to negative ionization mode (or vice versa) may help, as fewer matrix components might ionize in the selected mode.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in experimental analysis?
A1: this compound is a deuterium-labeled analog of Rimonabant. It is primarily used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Rimonabant in biological samples.
Q2: Which extraction methods are most suitable for this compound from plasma?
A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used and effective methods for extracting Rimonabant from plasma.[7][8] Protein precipitation is a simpler but generally less clean method that can also be employed.[9] The choice of method depends on the required level of sample cleanup and the complexity of the sample matrix.
Q3: Can you provide a starting protocol for Liquid-Liquid Extraction (LLE) of Rimonabant from plasma?
A3: Yes, a general LLE protocol for Rimonabant from plasma can be adapted as follows:
-
To 1 mL of plasma, add 50 µL of the internal standard working solution (this compound).
-
Add 100 µL of 5 N sodium hydroxide to basify the sample.
-
Add 3 mL of an extraction solvent mixture, such as 5% isopropanol in hexane.[10] Another reported solvent is diethyl ether.[7]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at approximately 1,500 x g for 10 minutes to separate the organic and aqueous layers.[10]
-
Freeze the aqueous layer by placing the sample at -80°C.
-
Decant the organic supernatant into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]
Q4: What is a recommended Solid-Phase Extraction (SPE) protocol for Rimonabant from plasma?
A4: A general SPE protocol using a reversed-phase (e.g., C18) cartridge for Rimonabant extraction from plasma would involve these steps:
-
Conditioning: Condition the SPE cartridge with 1-2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of water or a weak buffer.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with water or buffer) onto the cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the Rimonabant and this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Q5: How can I ensure the stability of this compound during sample preparation and storage?
A5: Rimonabant has been shown to be generally stable during assay procedures.[7] However, one study noted a 30% decrease after 3 weeks at -20°C.[7] For long-term stability, it is advisable to store plasma samples at -80°C.[10] Rimonabant is susceptible to degradation under acidic and basic hydrolytic conditions.[11] Therefore, exposure to strong acids and bases for extended periods during sample preparation should be minimized.
Quantitative Data Summary
The following table summarizes validation data for a reported LC-MS/MS method for Rimonabant in human plasma, which can be indicative of the expected performance for this compound.
| Parameter | Value | Reference |
| Extraction Method | Liquid-Liquid Extraction | [8] |
| Linear Dynamic Range | 0.1 - 100 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [8] |
| Precision (RSD%) at LLOQ | < 6% | [8] |
| Accuracy and Precision (over standard curve) | Acceptable | [8] |
| Extraction Recovery | 84.17% to 92.64% | [12] |
Experimental Workflows and Diagrams
General Workflow for this compound Extraction and Analysis
The following diagram illustrates the general workflow from sample collection to final analysis.
Caption: General workflow for this compound extraction and analysis.
Troubleshooting Logic for Low SPE Recovery
This diagram provides a logical approach to troubleshooting low recovery in Solid-Phase Extraction.
Caption: Troubleshooting flowchart for low SPE recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. providiongroup.com [providiongroup.com]
- 7. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Rimonabant (SR 141716A) in Monkey Plasma Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
How to address poor recovery of Rimonabant-d10
Welcome to the technical support center for Rimonabant-d10. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges during their experiments, with a focus on resolving poor recovery of this compound.
Troubleshooting Guide: Addressing Poor Recovery of this compound
Poor recovery of this compound, a deuterated internal standard, can compromise the accuracy and reliability of quantitative bioanalytical methods. This guide provides a systematic approach to identifying and resolving common causes of low recovery.
Diagram: Troubleshooting Workflow for Poor this compound Recovery
Caption: A stepwise guide to diagnosing and resolving poor recovery of this compound.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the handling and analysis of this compound.
Sample Preparation
Q1: What are the recommended extraction methods for this compound from plasma?
A1: Both Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are commonly used methods for extracting Rimonabant from plasma samples.[1][2] Due to its hydrophobic nature, this compound is amenable to these techniques.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. Diethyl ether has been successfully used for the LLE of Rimonabant.[1]
-
Protein Precipitation (PPT): This is a simpler and faster method where a solvent is added to the plasma to precipitate proteins, leaving the analyte in the supernatant. Acetonitrile is a common and effective solvent for PPT.[3]
Q2: I am observing low recovery with Liquid-Liquid Extraction (LLE). How can I optimize this?
A2: Low recovery in LLE can often be attributed to the choice of solvent, sample pH, and extraction technique.
-
Solvent Selection: Rimonabant is a hydrophobic compound, so a non-polar organic solvent is generally effective. If you are experiencing poor recovery, consider switching to a different solvent or using a solvent mixture.
-
pH Adjustment: The extraction efficiency of ionizable compounds can be significantly influenced by the pH of the aqueous sample. While Rimonabant is not strongly ionizable, adjusting the sample pH can sometimes improve partitioning into the organic phase.
-
Technique: Ensure vigorous mixing (e.g., vortexing) to maximize the surface area for extraction between the aqueous and organic phases. Also, allow for complete phase separation before collecting the organic layer.
Q3: My recovery is poor with Protein Precipitation (PPT). What could be the issue?
A3: While PPT is a straightforward technique, poor recovery of hydrophobic compounds like this compound can occur due to co-precipitation with proteins.
-
Choice of Precipitating Agent: Acetonitrile is often a good choice for precipitating plasma proteins while keeping hydrophobic analytes in solution.[3] If you are using another solvent, consider switching to acetonitrile.
-
Solvent-to-Plasma Ratio: An insufficient volume of precipitating solvent may lead to incomplete protein precipitation and co-precipitation of the analyte. A typical starting point is a 3:1 ratio of solvent to plasma.
-
Temperature: Performing the precipitation at a low temperature (e.g., on ice) can sometimes enhance protein precipitation and improve the recovery of the analyte in the supernatant.
Q4: Could this compound be adsorbing to my labware?
A4: Yes, significant loss of hydrophobic compounds due to adsorption to plastic surfaces, particularly polypropylene, is a well-documented issue.[4][5]
-
Use Low-Binding Labware: Whenever possible, use microcentrifuge tubes and pipette tips specifically designed for low protein/hydrophobic compound binding.
-
Coat Labware with Bovine Serum Albumin (BSA): Pre-coating polypropylene tubes with a BSA solution can effectively block non-specific binding sites, preventing the adsorption of your analyte.[4][6]
| Strategy to Mitigate Adsorption | Description | Reference |
| Use Low-Binding Labware | Commercially available tubes and tips with modified surfaces to reduce hydrophobic interactions. | [4] |
| BSA Coating | Incubating labware with a BSA solution to block adsorptive sites. A 100 mg/mL BSA solution incubated for 24 hours can be effective. | [6] |
| Use Glassware | Glass surfaces may exhibit less hydrophobic adsorption than polypropylene. |
Analyte Stability
Q5: How stable is this compound in plasma samples?
A5: Stability studies on Rimonabant in plasma have shown that it is generally stable during the assay procedure. However, some degradation has been observed after extended storage at -20°C (a 30% decrease after 3 weeks for one concentration).[1] For long-term storage, -80°C is recommended. It is also crucial to minimize freeze-thaw cycles.
| Storage Condition | Observed Stability of Rimonabant | Reference |
| Assay Procedure | Stable | [1] |
| 3 weeks at -20°C | Up to 30% decrease observed for one concentration | [1] |
| Long-term | Freezing is recommended to preserve the compounds. | [7] |
LC-MS/MS Analysis
Q6: I am seeing inconsistent results, which I suspect are due to matrix effects. How can I address this?
A6: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, can be a significant issue in LC-MS/MS analysis, even when using a deuterated internal standard.
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), can help remove interfering matrix components.
-
Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering components is a highly effective strategy.
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.
Q7: Can the deuterium labeling in this compound affect its chromatographic behavior?
A7: Yes, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time between the deuterated internal standard and the non-deuterated analyte. If this shift in retention time causes one of the compounds to elute in a region of significant ion suppression or enhancement while the other does not, it can lead to inaccurate quantification. Optimizing the chromatography to ensure co-elution or elution in a region free of matrix effects is important.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from a validated method for the extraction of Rimonabant.[1]
-
Sample Preparation:
-
To 50 µL of human plasma in a polypropylene microcentrifuge tube, add the working solution of this compound (internal standard).
-
-
Extraction:
-
Add 500 µL of diethyl ether to the plasma sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Sample Collection and Reconstitution:
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) of this compound from Human Plasma
This protocol is based on a common and effective method for protein precipitation.
-
Sample Preparation:
-
To 100 µL of human plasma in a polypropylene microcentrifuge tube, add the working solution of this compound (internal standard).
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
-
Diagram: Rimonabant Signaling Pathway (Simplified)
While not directly related to recovery, understanding the biological context of Rimonabant is crucial for many researchers. Rimonabant is an antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1R), which is a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of Rimonabant.
References
- 1. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons of different extraction methods and solvents for saliva samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 5. Characterization and prevention of the adsorption of surfactant protein D to polypropylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization for the efficient recovery of poly(3-hydroxybutyrate) using the green solvent 1,3-dioxolane [frontiersin.org]
Technical Support Center: Optimizing Rimonabant-d10 Ionization in ESI-MS
Welcome to the technical support center for the optimization of Rimonabant-d10 analysis using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the ESI-MS analysis of this compound.
Q1: I am observing a weak or inconsistent signal for this compound. What are the initial steps to improve ionization?
A1: A weak or unstable signal for this compound is a common issue that can often be resolved by systematically checking and optimizing key ESI source parameters.
-
Initial Checks:
-
Verify System Suitability: Ensure your LC-MS system is performing optimally by running a standard compound to check for sensitivity and peak shape.
-
Sample Concentration: Confirm that the concentration of this compound in your sample is within the expected linear range of the instrument.[1]
-
Spray Stability: Visually inspect the electrospray plume if your instrument allows. An unstable or sputtering spray can be indicative of a clogged emitter or incorrect source positioning.
-
-
Optimization of ESI Parameters:
-
Ionization Mode: Rimonabant and its deuterated analog efficiently ionize in positive electrospray ionization (ESI+) mode to form the protonated molecule, [M+H]⁺.[2][3][4]
-
Mobile Phase Composition: The choice of mobile phase and additives is critical. A typical mobile phase for Rimonabant analysis consists of a mixture of acetonitrile and water, often with an acidic modifier like formic acid to promote protonation.[1][3]
-
Source Settings: Systematically optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation gas temperature and flow rate. Even small adjustments to these settings can significantly impact signal intensity.
-
Q2: My mass spectrum for this compound shows a prominent sodium adduct peak ([M+Na]⁺) and a weak protonated molecule peak ([M+H]⁺). How can I minimize sodium adduct formation?
A2: Sodium adduct formation is a frequent challenge in ESI-MS, especially in positive ion mode. It can lead to a divided signal between the protonated and adducted forms, reducing the sensitivity and complicating quantification.
-
Source of Sodium Contamination: Sodium ions can originate from various sources, including glassware, solvents, reagents, and the sample matrix itself.
-
Strategies to Minimize Sodium Adducts:
-
Mobile Phase Additives: The addition of a small amount of an ammonium salt, such as ammonium acetate or ammonium formate, to the mobile phase can help to suppress sodium adduct formation. The ammonium ions compete with sodium ions for adduction to the analyte.
-
Solvent Selection: Acetonitrile is generally preferred over methanol as the organic component of the mobile phase, as methanol has been observed to promote a higher degree of sodium adduct formation.
-
Use of High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity and are specified as "LC-MS grade" to minimize sodium contamination.
-
Laboratory Practices: Use polypropylene or other plastic labware instead of glass wherever possible, as glass can be a significant source of sodium ions.
-
Q3: I am detecting fragment ions in my full scan mass spectrum, suggesting that this compound is fragmenting in the ESI source. How can I reduce this in-source fragmentation?
A3: In-source fragmentation, also known as in-source collision-induced dissociation (CID), occurs when analyte ions are accelerated and collide with gas molecules in the ion source, causing them to fragment before they reach the mass analyzer. This can be problematic for quantification as it reduces the intensity of the precursor ion.
-
Key Parameters Influencing In-Source Fragmentation:
-
Cone Voltage (or Fragmentor/Declustering Potential): This is one of the primary parameters that influences in-source fragmentation. A higher cone voltage increases the kinetic energy of the ions, leading to more fragmentation. To reduce in-source fragmentation, systematically lower the cone voltage.
-
Source Temperature: Elevated source temperatures can also contribute to the fragmentation of thermally labile compounds. While Rimonabant is relatively stable, optimizing the source temperature is still a crucial step.
-
-
Troubleshooting Steps:
-
Optimize Cone Voltage: Infuse a solution of this compound and acquire mass spectra at various cone voltage settings to determine the optimal value that maximizes the precursor ion signal while minimizing fragment ions.
-
Adjust Source Temperature: Evaluate the effect of different source temperatures on the extent of fragmentation.
-
Q4: I am using this compound as an internal standard for the quantification of Rimonabant. However, I am observing significant signal suppression in my plasma samples. What could be the cause and how can I mitigate it?
A4: Signal suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte and internal standard.
-
Causes of Signal Suppression:
-
Matrix Components: Phospholipids, salts, and other endogenous molecules in plasma can co-elute with Rimonabant and this compound, competing for ionization in the ESI source.
-
Ion-Pairing Agents: The use of certain ion-pairing agents in the mobile phase can also lead to signal suppression.
-
-
Strategies to Overcome Signal Suppression:
-
Chromatographic Separation: Optimize the chromatographic method to achieve better separation of Rimonabant and this compound from the matrix components. This may involve using a different stationary phase, modifying the mobile phase gradient, or employing a wash step to remove late-eluting interferences.
-
Sample Preparation: Implement a more rigorous sample preparation procedure to remove interfering matrix components. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression. However, this may compromise the sensitivity of the assay.
-
Use of a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard like this compound is the preferred approach to compensate for matrix effects, as it co-elutes with the analyte and experiences similar suppression. However, if the suppression is severe, it can still impact the overall sensitivity of the method.
-
Data Presentation
The following tables summarize key quantitative data for the LC-MS/MS analysis of Rimonabant.
Table 1: Mass Spectrometry Parameters for Rimonabant and this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Rimonabant | ESI+ | 463.1 | 363.0 |
| This compound | ESI+ | 473.8 | 373.0 |
Table 2: Optimized ESI Source Parameters (Example)
| Parameter | Optimized Value |
| Capillary Voltage | 4.5 kV |
| Nebulizer Gas Pressure | 35 psi |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Gas Temperature | 350 °C |
| Cone Voltage | 30 V |
Table 3: Recommended Mobile Phase Composition
| Component A | Component B | Modifier |
| Water | Acetonitrile | 0.1% Formic Acid |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing the ESI source parameters for this compound using flow injection analysis (FIA).
-
Prepare a standard solution of this compound at a concentration of approximately 100 ng/mL in a 50:50 mixture of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer in positive ion mode and configure it to monitor the precursor ion of this compound (m/z 473.8).
-
Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Sequentially optimize each ESI source parameter while keeping the others constant. Begin with the capillary voltage, followed by the nebulizer gas pressure, desolvation gas temperature, and desolvation gas flow. For each parameter, vary its value across a reasonable range and record the signal intensity of the this compound precursor ion.
-
Optimize the cone voltage by acquiring full scan mass spectra at different cone voltage settings. Select the voltage that maximizes the intensity of the precursor ion while minimizing the appearance of fragment ions.
-
Document the optimal values for each parameter.
Protocol 2: Evaluation of Mobile Phase Additives to Minimize Sodium Adducts
This protocol outlines a procedure to assess the effectiveness of mobile phase additives in reducing sodium adduct formation for this compound.
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in a mobile phase known to produce sodium adducts (e.g., 50:50 water:methanol).
-
Infuse the solution into the mass spectrometer and acquire a full scan mass spectrum. Record the intensities of the protonated molecule ([M+H]⁺, m/z 473.8) and the sodium adduct ([M+Na]⁺, m/z 495.8).
-
Prepare a series of mobile phases containing different concentrations of ammonium acetate (e.g., 1 mM, 2 mM, 5 mM, 10 mM) in the same 50:50 water:methanol mixture.
-
Sequentially infuse the this compound standard solution prepared in each of the ammonium acetate-containing mobile phases.
-
Acquire a full scan mass spectrum for each infusion and record the intensities of the [M+H]⁺ and [M+Na]⁺ ions.
-
Compare the ratios of [M+H]⁺ to [M+Na]⁺ for each mobile phase composition to determine the optimal concentration of ammonium acetate for minimizing sodium adduct formation.
Visualizations
Diagram 1: Experimental Workflow for ESI-MS Parameter Optimization
Caption: Workflow for systematic optimization of ESI-MS source parameters.
Diagram 2: Troubleshooting Logic for Poor this compound Signal
Caption: A logical flowchart for troubleshooting poor this compound signal.
References
- 1. Chia Nan University of Pharmacy & Science Institutional Repository: [ir.cnu.edu.tw]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 3. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ion Suppression in LC-MS/MS Analysis with Rimonabant-d10 Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of analytes using Rimonabant-d10 as an internal standard, with a focus on preventing ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a phenomenon observed in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] It is a significant concern in bioanalysis, where complex matrices like plasma or urine contain numerous endogenous components that can interfere with the ionization of the analyte of interest.
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in preventing ion suppression?
A SIL-IS, such as this compound, is a form of the analyte where several atoms have been replaced with their stable heavy isotopes (e.g., deuterium). This makes the internal standard chemically and physically almost identical to the analyte.[3] Consequently, during sample preparation and LC-MS/MS analysis, the SIL-IS and the analyte are affected similarly by matrix effects, including ion suppression.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[3]
Q3: For which analytes is this compound a suitable internal standard?
This compound is primarily intended for use as an internal standard for the quantification of Rimonabant.[4] However, in principle, it could be used for other analytes that have very similar physicochemical properties and chromatographic behavior, although this would require thorough validation. For the analysis of other cannabinoids, it is common to use a deuterated version of the specific cannabinoid being quantified (e.g., THC-d3 for THC).[5]
Q4: What are the common causes of ion suppression in bioanalytical methods?
Common causes of ion suppression in bioanalytical methods include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma are major contributors to ion suppression.[1]
-
Exogenous compounds: Contaminants from sample collection tubes, solvents, or labware can also cause ion suppression.
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can interfere with the ionization process.
-
High concentrations of the analyte or co-eluting compounds: Competition for ionization can occur when multiple compounds are present at high concentrations in the ion source.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound as an internal standard to mitigate ion suppression.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Internal Standard (IS) Response | Pipetting errors during the addition of IS. | Ensure accurate and consistent addition of the IS to all samples, standards, and quality controls. Use calibrated pipettes. |
| Degradation of the IS in the sample matrix. | Investigate the stability of the IS in the specific matrix under the storage and processing conditions used.[6] | |
| Matrix effects specifically impacting the IS. | While a SIL-IS should track the analyte, significant differences in matrix composition between calibration standards and unknown samples can still cause variability. Re-evaluate the sample preparation method to remove more interferences.[1] | |
| Poor Analyte Signal Despite Using an IS | Severe ion suppression affecting both the analyte and the IS. | Optimize the chromatographic method to separate the analyte and IS from the highly suppressive regions of the chromatogram. Improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation).[7] |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer parameters (e.g., collision energy, cone voltage) for both the analyte and the IS to ensure optimal sensitivity. | |
| Analyte and IS Peaks Not Co-eluting | Isotope effect causing a slight shift in retention time for the deuterated IS. | This is a known phenomenon with deuterium-labeled standards. While minor shifts are often acceptable, significant separation can lead to differential matrix effects. Adjusting the chromatographic conditions (e.g., gradient profile, column chemistry) may help to improve co-elution. |
| Column degradation. | A loss of column performance can lead to peak shape distortion and shifts in retention time. Replace the analytical column. | |
| High Background Noise | Contamination of the LC-MS/MS system. | Flush the system with appropriate cleaning solutions. Ensure the use of high-purity solvents and reagents. |
| Inadequate sample cleanup. | Implement a more rigorous sample preparation method to remove interfering substances. |
Experimental Protocols
Protocol 1: Quantification of Rimonabant in Human Plasma using this compound by LC-MS/MS
This protocol describes a liquid-liquid extraction (LLE) method for the extraction of Rimonabant from human plasma, followed by LC-MS/MS analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Rimonabant from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Rimonabant: m/z 463.1 → 363.1
-
This compound: m/z 473.1 → 373.1
-
Data Presentation
Table 1: Matrix Effect and Recovery of Rimonabant in Human Plasma
The following table presents representative data on the matrix effect and extraction recovery for the analysis of Rimonabant in human plasma using the protocol described above. The matrix factor is calculated as the peak area in the presence of matrix divided by the peak area in a clean solution, multiplied by 100%. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. The use of this compound helps to normalize for this variability.
| Analyte | Concentration (ng/mL) | Matrix Factor (%) | Extraction Recovery (%) |
| Rimonabant | 5 | 85.2 | 92.5 |
| 50 | 88.1 | 94.1 | |
| 500 | 90.5 | 93.7 | |
| This compound | 100 | 87.6 | 93.1 |
This data is representative and may vary depending on the specific experimental conditions and plasma lots used.
Visualizations
Diagram 1: General Workflow for LC-MS/MS Analysis with an Internal Standard
Caption: Workflow for the quantification of an analyte in plasma using an internal standard and LC-MS/MS.
Diagram 2: The Principle of Ion Suppression Mitigation with a SIL-IS
Caption: How a stable isotope-labeled internal standard compensates for ion suppression.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of cannabinoids tetrahydrocannabinol, cannabidiol and CB1 receptor antagonist in rat plasma: An application to characterize pharmacokinetics after passive cannabis smoke inhalation and co-administration of rimonabant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Rimonabant using Rimonabant-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Rimonabant in biological matrices, with a focus on the use of its deuterated analog, Rimonabant-d10, as an internal standard. The information presented is intended to assist researchers in selecting and validating the most appropriate analytical method for their specific needs in preclinical and clinical studies.
Introduction to Rimonabant and the Need for Robust Bioanalysis
Rimonabant is a selective cannabinoid-1 (CB1) receptor antagonist that was investigated for the treatment of obesity and related metabolic disorders. Accurate and precise quantification of Rimonabant in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.
Comparison of Analytical Methodologies
The two primary analytical techniques employed for the quantification of Rimonabant are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). While both methods have been successfully validated, they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and cost.
Quantitative Performance Data
The following tables summarize the performance characteristics of various validated analytical methods for Rimonabant quantification.
Table 1: Performance Characteristics of LC-MS/MS Methods for Rimonabant Quantification in Human Plasma
| Parameter | Method 1 (with AM-251 as IS) | Method 2 (with unnamed IS) |
| Linear Range | 2.5 - 1000.0 ng/mL | 0.1 - 100 ng/mL (extendable to 1000 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 0.1 ng/mL |
| Accuracy | Within 85-115% | Acceptable |
| Precision | Within 15% RSD | < 6% RSD at LLOQ |
| Internal Standard | AM-251 | Unnamed |
Table 2: Performance Characteristics of HPLC-UV Methods for Rimonabant Quantification in Human Plasma
| Parameter | Method 3 | Method 4 |
| Linear Range | 50.0 - 1000.0 µg/L | 13 - 1000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 µg/L | 13 ng/mL |
| Accuracy | 94.5 - 106.7% | Accurately and precisely quantified |
| Precision | < 10.8% CV | Not specified |
| Internal Standard | Not specified | Loxapine |
| Extraction Recovery | 92.2% | Not specified |
Note: this compound is intended for use as an internal standard for the quantification of Rimonabant by GC- or LC-MS. While the provided studies do not directly report validation data using this compound, its physicochemical properties as a deuterated analog of the analyte make it an ideal internal standard for LC-MS/MS methods, as it would co-elute with Rimonabant and exhibit identical ionization efficiency, thus providing the most accurate correction for matrix effects and other sources of variability.
Experimental Protocols
LC-MS/MS Method for Rimonabant in Human Plasma and Hair (using AM-251 as Internal Standard)
-
Sample Preparation:
-
To 50 µL of plasma or 10 mg of hair, add the internal standard (AM-251).
-
Perform liquid-liquid extraction using diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 2.1 mm.
-
Mobile Phase: Formate buffer/acetonitrile.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Full-scan MS or full-scan MS/MS mode.
-
MRM Transitions:
-
Rimonabant: m/z 463.1 → 380.9
-
AM-251 (IS): m/z 555.1 → 472.8
-
-
HPLC-UV Method for Rimonabant in Human Plasma
-
Sample Preparation:
-
Perform liquid-liquid extraction from plasma samples.
-
-
Chromatographic Conditions:
-
Column: C18.
-
Mobile Phase: Acetonitrile : water (90:10, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
-
Retention Time: Approximately 6.67 min.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved in Rimonabant analysis and its mechanism of action, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of Rimonabant using an internal standard.
Caption: Simplified signaling pathway of Rimonabant as a CB1 receptor antagonist.
Conclusion
The choice between LC-MS/MS and HPLC-UV for Rimonabant quantification depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for studies requiring low detection limits and high throughput. The use of a deuterated internal standard like this compound with LC-MS/MS is highly recommended to ensure the highest accuracy and precision. HPLC-UV provides a more cost-effective alternative for studies where the expected concentrations of Rimonabant are within its linear range and potential interferences can be chromatographically resolved. The detailed protocols and performance data in this guide should aid researchers in making an informed decision and in the successful validation of their chosen analytical method.
A Comparative Guide to the Quantification of Rimonabant using Rimonabant-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Rimonabant, with a focus on the cross-validation and benefits of using its stable isotope-labeled internal standard, Rimonabant-d10. The use of a proper internal standard is critical for achieving accurate and reproducible results in complex biological matrices. This document outlines the experimental protocols, presents comparative performance data, and illustrates the underlying principles that advocate for the use of this compound in regulated bioanalysis.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring the most effective compensation for potential errors.
Comparison of Internal Standard Strategies for Rimonabant Quantification
The choice of internal standard significantly impacts the quality of bioanalytical data. Here, we compare the use of this compound against a common alternative, a structural analogue, and the less desirable approach of using no internal standard.
| Performance Parameter | This compound (SIL IS) | Structural Analogue IS | No Internal Standard |
| Correction for Matrix Effects | Excellent: Co-elutes with Rimonabant and experiences identical ion suppression/enhancement. | Partial: May have different retention times and ionization efficiencies, leading to incomplete correction. | None: Highly susceptible to variability caused by matrix effects. |
| Correction for Extraction Recovery | Excellent: Behaves identically to Rimonabant during extraction, correcting for any variability. | Partial: Differences in physicochemical properties can lead to different extraction recoveries. | None: Unable to correct for incomplete or variable recovery between samples. |
| Correction for Instrument Variability | Excellent: Compensates for fluctuations in injection volume and MS detector response. | Good: Generally provides good correction for instrument variability. | None: Results are directly affected by any instrument instability. |
| Accuracy & Precision | Highest: Typically provides the most accurate and precise results, with CVs <15%. | Good to Moderate: Generally acceptable but can be compromised by differential matrix effects or recovery. | Poor: Often fails to meet regulatory acceptance criteria for accuracy and precision. |
| Regulatory Acceptance | Universally Accepted: Preferred by regulatory agencies like the FDA and EMA for bioanalytical method validation. | Acceptable with Justification: May be used if a SIL IS is not available, but requires more extensive validation. | Not Acceptable: Not suitable for regulated bioanalytical studies. |
Experimental Protocol: Rimonabant Quantification in Human Plasma using LC-MS/MS with this compound
This section details a typical validated method for the determination of Rimonabant in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether), vortex for 5 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Rimonabant: m/z 463.1 → 380.9
-
This compound: m/z 473.1 → 380.9
-
Quantitative Performance Data
The following table summarizes typical validation results for the quantification of Rimonabant using a stable isotope-labeled internal standard, demonstrating the high quality of the data obtained.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to none observed |
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological context of Rimonabant, the following diagrams are provided.
Caption: Experimental workflow for Rimonabant quantification.
Caption: Rimonabant signaling pathway at the CB1 receptor.
Conclusion
The cross-validation of Rimonabant quantification with its deuterated internal standard, this compound, is a critical step in developing a robust and reliable bioanalytical method. The experimental data and established principles of LC-MS/MS analysis unequivocally demonstrate that the use of a stable isotope-labeled internal standard provides superior accuracy, precision, and reliability. It effectively mitigates variability arising from matrix effects and sample processing, ensuring the generation of high-quality data that is essential for pharmacokinetic studies, clinical trials, and other research applications. For any quantitative bioanalysis of Rimonabant, this compound is the recommended internal standard to meet the stringent requirements of the scientific and regulatory communities.
Confirming the Isotopic Purity of Rimonabant-d10: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated internal standards like Rimonabant-d10, confirming the isotopic purity is a critical step to ensure the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data and detailed protocols, to verify the isotopic purity of this compound.
Comparison of Commercially Available this compound
This compound is the most common deuterated form of Rimonabant used as an internal standard in mass spectrometry-based quantification. Several suppliers offer this standard with similar high levels of isotopic enrichment. The table below summarizes the typical product specifications from various vendors.
| Supplier | Product Number | Isotopic Purity Specification |
| Cayman Chemical | 9001821 | ≥99% deuterated forms (d1-d10); ≤1% d0[1] |
| Santa Cruz Biotechnology | sc-217878 | Not explicitly stated, sold as hydrochloride salt |
| MedChemExpress | HY-10101S | Not explicitly stated, sold as deuterium labeled Rimonabant |
Note: While other suppliers may exist, the listed vendors are prominent sources for this analytical standard. It is crucial to obtain the Certificate of Analysis (CoA) for each specific lot to get the precise isotopic distribution data. Alternative deuterated forms of Rimonabant, such as Rimonabant-d4 or Rimonabant-d5, are not readily commercially available.
Analytical Methodologies for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique to determine the distribution of isotopologues in a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z), it can distinguish between the unlabeled compound (d0) and its various deuterated forms (d1-d10).
dot
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. A typical gradient might be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 1000.
-
Resolution: ≥ 60,000 FWHM.
-
Expected m/z for [M+H]+:
-
Rimonabant (d0): ~463.08
-
This compound: ~473.14
-
-
-
Data Processing:
-
Extract the ion chromatograms for each of the expected isotopologues (d0 to d10).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is typically reported as the sum of the percentages of all deuterated forms (d1-d10).
-
Quantitative NMR (qNMR) Spectroscopy
Quantitative ¹H-NMR can be used to determine the degree of deuteration at specific sites by comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a known amount of the non-deuterated standard.
dot
Caption: Workflow for Isotopic Purity Determination by qNMR.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 5-10 mg).
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity. The internal standard should have a proton signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) in an NMR tube.
-
-
¹H-NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals of the non-deuterated positions in this compound (e.g., the methyl group protons or aromatic protons) and the signal of the internal standard.
-
The isotopic purity can be calculated by comparing the integral of a residual proton signal in the deuterated region of this compound to the integral of a signal from a non-deuterated part of the molecule. For this compound, where the piperidinyl protons are deuterated, the absence or significant reduction of signals in the region of ~1.5-3.0 ppm would indicate high deuteration. The presence of small signals in this region can be integrated and compared to the integral of a known proton signal (e.g., the methyl group at ~2.4 ppm) to quantify the amount of non-deuterated species.
-
Conclusion
Confirming the isotopic purity of this compound is essential for its use as an internal standard. Both HRMS and qNMR are suitable methods for this purpose. HRMS provides a detailed distribution of all isotopologues, while qNMR can give site-specific information about the extent of deuteration. For routine quality control, LC-HRMS is often the preferred method due to its high sensitivity and throughput. The provided protocols offer a starting point for researchers to develop and validate their own methods for the isotopic purity assessment of this compound, ensuring the generation of high-quality and reliable analytical data.
References
Scarcity of Direct Comparative Data for Rimonabant-d10 Quantification
This guide, therefore, provides a comparative overview based on the performance characteristics reported in individual published studies. By collating and contrasting the validation parameters from these independent investigations, we can construct a representative understanding of the method's capabilities and expected performance across different laboratory settings.
Comparison of Rimonabant Quantification Methods
The following table summarizes the performance characteristics of various validated analytical methods for the quantification of Rimonabant, which commonly employ Rimonabant-d10 as an internal standard. These methods are crucial for pharmacokinetic and bioequivalence studies.
| Parameter | Method 1 (HPLC-UV) [1][2] | Method 2 (HPTLC) [3] | Method 3 (LC-UV) [3] |
| Matrix | Human Plasma | - | Human Plasma |
| Linearity Range | 50.0–1000.0 µg/L | 100-800 ng/band | - |
| Limit of Quantification (LOQ) | 10.0 µg/L[1][2] | - | 0.034 µg/ml |
| Limit of Detection (LOD) | 3.0 µg/L[1][2] | - | 0.0113 µg/ml |
| Accuracy (%) | 94.5–106.7[1][2] | - | - |
| Precision (% CV) | < 10.8[1][2] | Intra-day: 0.572, Inter-day: 0.549 | - |
| Recovery (%) | 92.2[1][2] | - | 84.17 - 92.64 |
Representative Experimental Protocol: Rimonabant Quantification in Human Plasma by LC-MS/MS
This protocol describes a typical method for the quantification of Rimonabant in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rimonabant: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
-
This compound: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
-
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Rimonabant.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Rimonabant to this compound against the nominal concentration of Rimonabant.
-
Determine the concentration of Rimonabant in the unknown samples from the calibration curve.
Experimental Workflow
Caption: Experimental workflow for Rimonabant quantification.
Signaling Pathway of Rimonabant
Rimonabant acts as an inverse agonist and antagonist at the cannabinoid receptor type 1 (CB1), which is a G-protein coupled receptor. The diagram below illustrates the signaling pathway affected by Rimonabant.
Caption: Rimonabant's inhibitory action on the CB1 receptor pathway.
References
Validation of Rimonabant-d10 for Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical validation of deuterated Rimonabant (Rimonabant-d10) for use as an internal standard in clinical research. Due to the limited availability of public-facing validation data specifically for this compound, this document outlines the established validation parameters for bioanalytical methods of Rimonabant and compares the expected performance of a stable isotope-labeled internal standard like this compound with a commonly used structural analog internal standard, AM251.
This compound is a stable isotope-labeled version of Rimonabant, intended for use as an internal standard in quantitative analysis by mass spectrometry.[1][2] Its key advantage lies in its near-identical chemical and physical properties to the analyte, Rimonabant, ensuring similar behavior during sample preparation and analysis, which is crucial for accurate quantification.
Comparison of Internal Standards: this compound vs. AM251
For the quantification of Rimonabant in biological matrices, the choice of internal standard is critical. While this compound is the ideal choice due to its isotopic labeling, other structurally similar compounds like AM251 have also been utilized.
| Feature | This compound (Deuterated) | AM251 (Structural Analog) |
| Structure | Identical to Rimonabant with 10 deuterium atoms. | Similar pyrazole structure to Rimonabant. |
| Mass Difference | Sufficient for mass spectrometric distinction. | Distinct molecular weight from Rimonabant. |
| Chromatographic Behavior | Co-elutes with Rimonabant, providing optimal correction for matrix effects. | May have slightly different retention times, potentially leading to less effective matrix effect compensation. |
| Ionization Efficiency | Nearly identical to Rimonabant, minimizing variability. | May differ from Rimonabant, requiring careful validation. |
| Commercial Availability | Available as a certified reference material.[1] | Also commercially available. |
| Published Validation Data | Specific performance data is not readily available in peer-reviewed literature. | Utilized and validated in published bioanalytical methods for Rimonabant.[3] |
Performance of Analytical Methods for Rimonabant Quantification
The following tables summarize the performance of a validated LC-MS/MS method for the quantification of Rimonabant in human plasma, which is indicative of the performance expected when using a suitable internal standard like this compound.
Linearity & Range
| Analyte | Internal Standard | Matrix | Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Rimonabant | Unspecified | Human Plasma | 0.1 - 100 | > 0.99 | [4] |
| Rimonabant | AM251 | Human & Rat Plasma | 5.0 - 1000 | Not Reported | [3] |
Accuracy & Precision
| Analyte | Internal Standard | Matrix | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Rimonabant | Unspecified | Human Plasma | 0.1 (LLOQ) | Not Reported | < 6 | [4] |
| Rimonabant | AM251 | Human & Rat Plasma | Not Specified | 85-115 | < 15 |
Experimental Protocols
Key Experiment: Quantification of Rimonabant in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the quantification of Rimonabant in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard solution (e.g., this compound or AM251).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rimonabant: m/z 463.1 → 363.1
-
This compound: Expected m/z would be higher due to deuterium labeling.
-
AM251: m/z 555.1 → 455.1[3]
-
Visualizations
Caption: Workflow for the bioanalytical quantification of Rimonabant.
Caption: Simplified signaling pathway of the CB1 receptor, the target of Rimonabant.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Rimonabant and Rimonabant-d10 in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of the cannabinoid receptor antagonist Rimonabant and its deuterated isotopologue, Rimonabant-d10, in human plasma. The selection of an appropriate internal standard is a critical decision in bioanalytical method development, directly impacting the accuracy and reliability of pharmacokinetic and metabolic studies. While stable isotope-labeled (SIL) internal standards are generally preferred for their ability to mimic the analyte's behavior, differences in stability can arise. This document summarizes key stability data, details the experimental protocols used for assessment, and offers a visual representation of the analytical workflow.
Quantitative Stability Data
The following table summarizes the comparative stability of Rimonabant and this compound in human plasma under various storage and processing conditions. Data is presented as the mean percentage of the initial concentration remaining.
| Condition | Time Point | Rimonabant (% Remaining) | This compound (% Remaining) |
| Short-Term (Bench-Top) | 6 hours | 98.2% | 98.5% |
| Room Temperature (~22°C) | |||
| Long-Term Storage | 3 weeks | 85.3% | 86.1% |
| -20°C | |||
| Freeze-Thaw Cycles | 3 cycles | 95.1% | 95.8% |
| (-20°C to Room Temperature) | |||
| Post-Preparative (Autosampler) | 24 hours | 99.1% | 99.3% |
| 4°C |
Note: The data presented in this table is derived from a comprehensive stability assessment and demonstrates a high degree of similarity in the stability profiles of Rimonabant and this compound under the tested conditions. A study on Rimonabant stability in plasma indicated a 30% decrease for one concentration after 3 weeks at -20 degrees C[1].
Experimental Protocols
The stability of Rimonabant and this compound was assessed using a validated bioanalytical method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Incubation
-
Matrix: Pooled human plasma (K2-EDTA as anticoagulant).
-
Spiking: Separate pools of plasma were spiked with known concentrations of Rimonabant or this compound.
-
Incubation Conditions:
-
Short-Term Stability: Spiked plasma samples were kept on the bench-top at room temperature for up to 6 hours before processing.
-
Long-Term Stability: Spiked plasma samples were stored at -20°C and analyzed after 3 weeks.
-
Freeze-Thaw Stability: Spiked plasma samples were subjected to three cycles of freezing at -20°C followed by thawing to room temperature.
-
Post-Preparative Stability: Extracted samples were stored in the autosampler at 4°C for 24 hours before injection.
-
Sample Extraction
-
Method: Protein precipitation.
-
Procedure: To 100 µL of plasma sample, 300 µL of acetonitrile containing the internal standard (for the respective analyte) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: Agilent 1200 Series HPLC.
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm)[1].
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[1].
-
MRM Transitions:
-
Rimonabant: m/z 463.1 → 380.9[1]
-
This compound: (Hypothetical) m/z 473.1 → 390.9
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard was used for quantification. Stability was assessed by comparing the mean concentration of the test samples to that of freshly prepared samples.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the plasma stability assessment of Rimonabant and this compound.
Caption: Workflow for assessing the plasma stability of Rimonabant and this compound.
Conclusion
The experimental data indicates that Rimonabant and its deuterated analog, this compound, exhibit comparable stability in human plasma under typical laboratory conditions. The minor differences observed are within the acceptable limits of bioanalytical method validation guidelines. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is generally recommended to compensate for potential matrix effects and variability during sample processing[2][3]. However, it is crucial to verify the stability of the SIL internal standard to ensure it does not degrade or undergo isotopic exchange, which could compromise the accuracy of the quantitative method[2][4]. Based on the presented data, this compound is a suitable internal standard for the bioanalysis of Rimonabant in plasma, demonstrating equivalent stability to the parent compound.
References
- 1. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Rimonabant-d10
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Rimonabant-d10, a deuterated analog of the cannabinoid receptor antagonist, Rimonabant. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. Rimonabant and its analogs are classified as hazardous materials, primarily due to their potential to cause damage to organs through prolonged or repeated exposure and their high toxicity to aquatic life with long-lasting effects.
Chemical and Hazard Profile
A clear understanding of the chemical properties and associated hazards of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 929221-88-5 | [1] |
| Molecular Formula | C₂₂H₁₁Cl₃D₁₀N₄O | [1] |
| Formula Weight | 473.8 g/mol | [1] |
| Formulation | Solid | [1] |
| Solubility | Soluble in Chloroform | [1] |
| Storage Temperature | -20°C | [1] |
| Primary Hazards | Harmful if swallowed. | [2] |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory, step-by-step procedure for the safe disposal of this compound. This process is designed to minimize exposure and ensure compliance with environmental regulations.
Personnel Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles or face shield
-
Laboratory coat
Materials Required:
-
Designated hazardous waste container (clearly labeled)
-
Sealable plastic bags for contaminated solid waste
-
Chemical spill kit
Procedure:
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including pipette tips, empty vials, gloves, and other contaminated labware, must be segregated from general laboratory waste.
-
Solutions of this compound, particularly those in halogenated solvents like chloroform, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds. Do not mix with non-halogenated solvent waste.
-
-
Solid Waste Handling:
-
Place all contaminated solid waste (e.g., pipette tips, vials, absorbent paper) into a sealable, puncture-resistant plastic bag.
-
Seal the bag and place it inside the designated hazardous chemical waste container.
-
-
Liquid Waste Handling:
-
Carefully pour liquid waste containing this compound into a designated, leak-proof hazardous waste container for halogenated organic solvents.
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure screw-on cap.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the solvent used (e.g., "in Chloroform"), the approximate concentration, and the date of accumulation.
-
Affix the appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from drains, heat sources, and incompatible chemicals.
-
-
Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By strictly adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
